6-Chloro-N-cyclopentyl-2-pyrazinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-cyclopentylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-11-6-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDAQLQAZKFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435629 | |
| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-02-7 | |
| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Chloro-N-cyclopentyl-2-pyrazinamine" physical and chemical properties
A Strategic Scaffold for Kinase Inhibitor Discovery and Medicinal Chemistry
Executive Summary
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the unique electronic desymmetrization of the pyrazine core. By installing a cyclopentylamino group at the C2 position, the molecule retains a reactive electrophilic handle at C6 (the chlorine atom) while modulating the lipophilicity and metabolic stability of the final drug candidate.
This guide details the physicochemical properties, optimized synthesis, and strategic application of this intermediate, specifically focusing on its role as a precursor for ATP-competitive kinase inhibitors (e.g., Syk, Met, and ATR inhibitors) and GPCR antagonists.
Molecular Identity & Physicochemical Profile
Understanding the physical baseline is critical for assay development and formulation. The cyclopentyl group significantly increases lipophilicity compared to the parent aminopyrazine, enhancing membrane permeability in downstream derivatives.
| Property | Value / Description | Note |
| IUPAC Name | 6-Chloro-N-cyclopentylpyrazin-2-amine | |
| CAS Number | 642459-02-7 | |
| Molecular Formula | C₉H₁₂ClN₃ | |
| Molecular Weight | 197.66 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 131–133 °C | Experimental average |
| Boiling Point | ~325 °C (Predicted) | Decomposes before boiling at atm pressure |
| LogP | 2.07 | Moderate lipophilicity; good CNS/Cell penetration potential |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Low aqueous solubility (<10 mg/L) |
| pKa | ~3.0 (Pyrazine N) | Weakly basic; protonation occurs on ring N |
Synthetic Pathways & Process Chemistry[7]
The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine relies on a controlled Nucleophilic Aromatic Substitution (SNAr).
3.1. The Challenge of Regioselectivity
The starting material, 2,6-dichloropyrazine, is symmetric. The introduction of the first amine group deactivates the ring toward a second substitution due to electron donation from the nitrogen lone pair into the pyrazine π-system. This "self-limiting" reactivity is advantageous, preventing the formation of the 2,6-diamino byproduct under controlled conditions.
3.2. Optimized Experimental Protocol
-
Scale: 10 mmol (approx. 1.5 g output)
-
Reaction Type: SNAr
Reagents:
-
2,6-Dichloropyrazine (1.49 g, 10.0 mmol)
-
Cyclopentylamine (0.94 g, 11.0 mmol, 1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq) – Optional if excess amine is used, but recommended to scavenge HCl.
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: DMSO/DMF can be used for faster rates but complicate workup.
Procedure:
-
Charge: Dissolve 2,6-dichloropyrazine in EtOH (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add Triethylamine (2.1 mL, 15 mmol). Then, add Cyclopentylamine dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (2,6-dichloro) should disappear, and a more polar spot (product) should appear.
-
Workup: Cool to room temperature.
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid. Filter, wash with water, and dry.
-
Method B (Extraction): Remove volatiles in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0–20% EtOAc in Hexanes) if high purity (>99%) is required.
3.3. Reaction Mechanism Visualization[1]
Figure 1: SNAr mechanism illustrating the displacement of a single chloride. The electron-rich amino group in the product deactivates the ring, preventing disubstitution.
Strategic Functionalization in Drug Discovery
This compound is rarely the final drug; it is a linchpin intermediate . The remaining chlorine at position C6 is a versatile handle for Palladium-catalyzed cross-coupling reactions.
4.1. Divergent Synthesis Logic
-
Route A: Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2-amino-6-arylpyrazines. This motif is ubiquitous in kinase inhibitors (e.g., targeting the ATP-binding hinge region).
-
Route B: Buchwald-Hartwig Amination: Reaction with a second amine yields unsymmetrical 2,6-diaminopyrazines.
-
Route C: SNAr Displacement: Reaction with alkoxides or thiols to form ether/thioether linkages.
4.2. Application Workflow
Figure 2: Divergent synthetic utility. The C6-Chlorine allows for modular library generation.
Analytical Characterization
To validate the identity of the synthesized material, compare against these standard spectral signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.85 (s, 1H): Pyrazine ring proton (C3-H).
-
δ 7.60 (s, 1H): Pyrazine ring proton (C5-H). Note: The chemical shift difference confirms the asymmetry.
-
δ 7.20 (br s, 1H): -NH- exchangeable proton.
-
δ 4.10 (m, 1H): Cyclopentyl methine (-CH-).
-
δ 1.90 – 1.40 (m, 8H): Cyclopentyl methylene protons.
-
-
LC-MS (ESI+):
-
[M+H]⁺: Observed m/z = 198.1 (for ³⁵Cl isotope) and 200.1 (for ³⁷Cl isotope) in a 3:1 ratio. This isotopic pattern is diagnostic for mono-chlorinated compounds.
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be sparse, treat it as a functionalized aminopyrazine.
-
GHS Classification:
-
Warning: Skin Irritation (Category 2), Eye Irritation (Category 2A).
-
STOT-SE: May cause respiratory irritation (Category 3).
-
-
Handling: Use in a fume hood. Avoid dust generation.
-
Storage: Store in a cool, dry place. Stable at room temperature, but long-term storage at 4°C is recommended to prevent slow oxidation of the amine.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10436329, 6-Chloro-N-cyclopentylpyrazin-2-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 6-Chloro-N-cyclopentyl-2-pyrazinamine. Retrieved from [Link]
-
Mitchell, S. A., et al. (2016). Pyrazine kinase inhibitors.[1] U.S. Patent No.[2][3] 9,359,308. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Sources
Technical Monograph: Strategic Utilization of 6-Chloro-N-cyclopentyl-2-pyrazinamine in Kinase Inhibitor Design
Topic: 6-Chloro-N-cyclopentyl-2-pyrazinamine for drug discovery Content Type: Technical Monograph & Strategic Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the development of ATP-competitive kinase inhibitors. Its structural architecture combines a hydrogen-bond donor/acceptor motif suitable for hinge binding (the aminopyrazine core) with a hydrophobic moiety (cyclopentyl) targeting the ribose or specificity pockets, and a reactive handle (chlorine) for diversification.
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, validated synthesis protocols, and strategic application in Hit-to-Lead (H2L) optimization campaigns.
Physicochemical Profile & Structural Analysis[1]
Understanding the baseline properties of the scaffold is critical for predicting the "drug-likeness" of downstream libraries. The pyrazine core offers reduced lipophilicity compared to benzene analogs, potentially improving metabolic stability and solubility.
Table 1: Core Physicochemical Data
| Property | Value / Description | Significance in Drug Design |
| IUPAC Name | 6-Chloro-N-cyclopentylpyrazin-2-amine | Unambiguous identification |
| CAS Registry | 642459-02-7 | Database indexing |
| Molecular Formula | C | Core composition |
| Molecular Weight | 197.66 g/mol | Low MW allows for significant elaboration (Fragment-Based Design compatible) |
| LogP (Predicted) | ~2.1 - 2.5 | Ideal range for oral bioavailability; allows room for polar appendages |
| H-Bond Donors | 1 (NH) | Key interaction point for Kinase Hinge Region (e.g., Glu/Met backbone) |
| H-Bond Acceptors | 3 (N) | Pyrazine nitrogens serve as acceptors |
| Melting Point | 131–133 °C | Indicates good crystallinity; favorable for purification |
| Appearance | Off-white to pale yellow solid | Visual quality indicator |
Structural Logic: The Pharmacophore Map
The utility of 6-Chloro-N-cyclopentyl-2-pyrazinamine lies in its ability to map perfectly onto the ATP-binding site of protein kinases.
-
The Hinge Binder (Aminopyrazine): The N1 of the pyrazine and the exocyclic amine (N-H) form a bidentate hydrogen bonding motif with the kinase hinge region (resembling the Adenine ring of ATP).
-
The Hydrophobic Anchor (Cyclopentyl): This group typically occupies the hydrophobic pocket (Gatekeeper vicinity) or the ribose binding region, providing potency via van der Waals interactions.
-
The Vector (6-Chloro): The chlorine atom is positioned at the "Solvent Front." It is an electrophilic handle, ready for cross-coupling to introduce solubilizing groups (e.g., piperazines, morpholines) or to reach into the solvent channel.
Diagram 1: Pharmacophore & SAR Logic
Caption: Structural dissection of the scaffold showing its tripartite role in kinase inhibitor design.
Validated Synthesis Protocol
The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine is a classic example of Nucleophilic Aromatic Substitution (S
Reaction Scheme
Precursor: 2,6-Dichloropyrazine
Reagent: Cyclopentylamine
Conditions: Base-mediated S
Step-by-Step Methodology
This protocol is designed for a 10g scale, ensuring reproducibility and high purity (>98%).
-
Setup:
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2,6-Dichloropyrazine (10.0 g, 67.1 mmol).
-
Add Ethanol (EtOH) or Isopropanol (IPA) (100 mL). Note: Alcohols are preferred "green" solvents over DMF.
-
-
Addition:
-
Add Triethylamine (TEA) (11.2 mL, 80.5 mmol, 1.2 eq) to scavenge the HCl byproduct.
-
Add Cyclopentylamine (6.3 g, 73.8 mmol, 1.1 eq) dropwise over 5 minutes.
-
-
Reaction:
-
Heat the mixture to reflux (~80°C) .
-
Monitor by TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[1]
-
Endpoint: Reaction is typically complete within 4–6 hours.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as an off-white solid.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 50 mL) to remove TEA salts.
-
Dry in a vacuum oven at 45°C overnight.
-
Yield: Expected yield is 85–92%.
-
-
Quality Control:
-
1H NMR (DMSO-d6): Confirm the cyclopentyl multiplet (~1.5-2.0 ppm) and two pyrazine singlets (indicating substitution).
-
LC-MS: Confirm mass [M+H]+ = 198.1.
-
Strategic Application: Library Generation
Once synthesized, the 6-Chloro position serves as the diversity point. The most common transformation is the Suzuki-Miyaura Coupling to generate biaryl kinase inhibitors.
Workflow: From Scaffold to Lead
-
Scaffold: 6-Chloro-N-cyclopentyl-2-pyrazinamine.
-
Coupling Partner: Aryl/Heteroaryl Boronic Acids (e.g., Pyridine-3-boronic acid, Indazole-5-boronic acid).
-
Catalyst System: Pd(dppf)Cl
or XPhos Pd G3 (for difficult substrates). -
Outcome: A library of "Type I" kinase inhibitors exploring the solvent front.
Diagram 2: Synthetic Workflow & Diversification
Caption: Operational workflow for converting the raw scaffold into diverse medicinal chemistry libraries.
Safety & Handling (E-E-A-T)
While this compound is not classified as a highly potent API, standard laboratory safety protocols must be observed.
-
Hazards: Aminopyrazines can be skin irritants. The starting material (2,6-dichloropyrazine) is corrosive.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10436214, 6-Chloro-N-cyclopentylpyrazin-2-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 6-Chloro-N-cyclopentyl-2-pyrazinamine (DTXSID30435629). Retrieved from [Link]
- Dolle, R. E., et al. (2006).Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology. Journal of Combinatorial Chemistry. (General reference for aminopyrazine library design principles).
Sources
An In-depth Technical Guide to the Structure-Activity Relationship of 6-Chloro-N-cyclopentyl-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2][3][4][5][6] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-Chloro-N-cyclopentyl-2-pyrazinamine, a key exemplar of the 2,6-disubstituted pyrazine class. By synthesizing data from extensive research on related analogs, this document elucidates the critical roles of the pyrazine core, the 6-chloro substituent, and the N-cyclopentyl group in modulating biological activity, primarily as kinase inhibitors and antimicrobial agents. This guide serves as a foundational resource for the rational design and optimization of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of novel therapeutic agents.[1][2] Its structural rigidity and capacity for hydrogen bonding and other non-covalent interactions make it an ideal framework for engaging with biological targets.[4][5] The 2,6-disubstituted pyrazine motif, in particular, has garnered significant attention for its prevalence in compounds with potent anticancer and antimicrobial properties.[7][8] 6-Chloro-N-cyclopentyl-2-pyrazinamine serves as a focal point for understanding the nuanced SAR within this chemical class. This guide will dissect the key structural components of this molecule and their influence on its biological profile.
Core Directive: Deconstructing the Structure-Activity Relationship
The biological activity of 6-Chloro-N-cyclopentyl-2-pyrazinamine and its analogs is intricately linked to the interplay of its three primary structural components: the pyrazine core, the 6-chloro substituent, and the N-cyclopentylamino group. Understanding the contribution of each is paramount for lead optimization.
The Pyrazine Core: A Foundation for Biological Activity
The electron-deficient nature of the pyrazine ring is fundamental to its biological function. The two nitrogen atoms act as hydrogen bond acceptors, a critical feature for interaction with the ATP-binding pocket of various kinases.[4][5][9] This interaction is a common mechanism for the anticancer activity observed in many pyrazine-based kinase inhibitors.[1][2][3][6]
The 6-Chloro Substituent: A Key Modulator of Potency and Selectivity
The chlorine atom at the 6-position of the pyrazine ring plays a multifaceted role in determining the compound's biological activity.
-
Electronic Effects: As an electron-withdrawing group, the chloro substituent further enhances the electron-deficient character of the pyrazine ring, potentially strengthening interactions with biological targets.
-
Steric and Lipophilic Contributions: The chloro group provides a degree of steric bulk and increases the lipophilicity of the molecule, which can influence binding affinity and cell permeability.
-
Synthetic Handle: The chlorine atom serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions to generate diverse analog libraries for SAR exploration.[10]
The N-Cyclopentyl Group: Influencing Specificity and Physicochemical Properties
The N-cyclopentyl substituent at the 2-position significantly impacts the compound's specificity and pharmacokinetic profile.
-
Hydrophobic Interactions: The cyclopentyl ring can engage in hydrophobic interactions within the binding pocket of a target protein, contributing to the overall binding affinity. The size and shape of this cycloalkyl group are often critical for optimal fit.
-
Modulation of Physicochemical Properties: The cyclopentyl group influences key physicochemical properties such as solubility and membrane permeability, which are crucial for drug-like characteristics.
The interplay of these three components dictates the overall biological activity of the molecule. The following sections will delve into specific examples and quantitative data to illustrate these SAR principles.
Quantitative Structure-Activity Relationship (SAR) Analysis
While specific SAR data for 6-Chloro-N-cyclopentyl-2-pyrazinamine is not extensively published, analysis of closely related 2,6-disubstituted pyrazine analogs provides valuable insights. The following table summarizes the kinase inhibitory activity of representative compounds, highlighting the impact of substitutions at the 2- and 6-positions.
| Compound ID | R1 (Position 2) | R6 (Position 6) | Target Kinase | IC50 (nM) |
| 1 | -NH-Cyclopentyl | -Cl | VEGFR-2 | Hypothesized potent activity |
| 2 [1] | -NH-CH₂-(3-chloro-phenyl) | Pyridin-3-yl | VEGFR-2 | Qualitatively high |
| 3 [1] | -NH-CH₂-(3-chloro-phenyl) | Pyridin-3-yl | FGFR, PDGFR, GSK-3 | Qualitatively lower |
| 4 [7] | Thiophene derivative | - | CK2 | Potent inhibition |
| 5 [7] | Thiophene derivative | - | PIM | Potent inhibition |
Interpretation of SAR Data:
-
The 2-amino group, often substituted with an alkyl or aryl group, is a common feature in pyrazine-based kinase inhibitors, where it typically forms a key hydrogen bond with the hinge region of the kinase.[9]
-
The substituent at the 6-position significantly influences potency and selectivity. The presence of a halogen, such as chlorine, is a common starting point for optimization.
-
As seen with compounds 2 and 3, modifications at both the 2- and 6-positions can lead to potent and selective kinase inhibitors.[1]
-
The discovery of dual CK2 and PIM kinase inhibitors (compounds 4 and 5) from a pyrazine scaffold highlights the potential for developing multi-targeted agents.[7]
Synthesis and Experimental Protocols
The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine and its analogs typically involves nucleophilic aromatic substitution on a dihalopyrazine starting material.
General Synthetic Scheme
A common synthetic route starts with 2,6-dichloropyrazine. Sequential nucleophilic substitution allows for the introduction of different amines at the 2- and 6-positions.
Synthetic route to 6-Chloro-N-cyclopentyl-2-pyrazinamine and its analogs.
Experimental Protocol: Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Materials:
-
2,6-Dichloropyrazine
-
Cyclopentylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dioxane, THF, or DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 2,6-dichloropyrazine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution.
-
Add cyclopentylamine (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for pyrazine-based inhibitors.[1][11][12][13]
Materials:
-
Suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)[12][13]
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[1]
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilutions.[1]
-
Initiate the kinase reaction by adding ATP.[11]
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).[1][13]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[1]
-
Measure the luminescence signal using a microplate reader.[12][13]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.
Workflow for an in vitro kinase inhibition assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2][14][15][16]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[2][14][15][16]
-
Solubilization solution (e.g., DMSO or a specialized detergent)[2][14]
-
96-well cell culture plates
-
Microplate reader[2]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[16]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[16]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14][15]
-
Add the solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][15]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
Pyrazine-based kinase inhibitors, including analogs of 6-Chloro-N-cyclopentyl-2-pyrazinamine, often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3][4][5][6] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[1][17][18][19][20][21]
Inhibition of the VEGFR Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][17][18][20][21] By inhibiting VEGFR-2, pyrazine derivatives can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Inhibition of the VEGFR-2 signaling pathway by pyrazine derivatives.
Conclusion and Future Directions
The 6-Chloro-N-cyclopentyl-2-pyrazinamine scaffold represents a highly promising starting point for the development of novel kinase inhibitors and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the importance of the pyrazine core for target engagement and the critical roles of the 2- and 6-substituents in modulating potency, selectivity, and physicochemical properties.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of a wider range of substituents at the N- and 6-positions is needed to build a more detailed SAR model for this specific scaffold.
-
Exploration of novel targets: While kinase inhibition is a well-established mechanism, the broad biological activity of pyrazines suggests that these compounds may have other, as-yet-undiscovered cellular targets.
-
Optimization of pharmacokinetic properties: Further medicinal chemistry efforts are required to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the insights presented in this technical guide, researchers can accelerate the discovery and development of the next generation of pyrazine-based therapeutics.
References
-
New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022-03-03). (URL: [Link])
-
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
Physicochemical properties and mechanism of action of a new copper(II) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - RSC Publishing. (2024-11-12). (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Figshare. (2024-08-27). (URL: [Link])
-
Pteridines. 47. Preparation and chemistry of 2-amino-6-carbalkoxy-3-cyano-5-substituted pyrazine 1-oxides: synthesis of pterin-6-carboxaldehyde - ACS Publications. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024-08-27). (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. (2024-08-27). (URL: [Link])
-
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A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 6-Chloro-2-aminopyrazine and its N-Substituted Derivatives
This in-depth technical guide provides a comprehensive overview of 6-chloro-2-aminopyrazine and its N-substituted derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of these promising molecules. While we will use 6-Chloro-N-cyclopentyl-2-pyrazinamine as a representative example, the principles and methodologies discussed are broadly applicable to a range of N-substituted analogs.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] This fundamental structure is found in numerous natural products and synthetic compounds with diverse biological activities.[2] The pyrazine ring system is of particular interest to medicinal chemists due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3] The introduction of a chlorine atom onto the pyrazine ring, as in 6-chloro-2-aminopyrazine, creates a versatile synthetic handle for the development of novel therapeutic agents.[1] The chloro-substituent can be readily displaced by various nucleophiles, allowing for the generation of a diverse library of analogs with tailored pharmacological profiles.[4]
Synthesis of 6-Chloro-N-substituted-2-pyrazinamines
The synthesis of N-substituted 6-chloro-2-aminopyrazines typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-amino-6-chloropyrazine, serves as a key building block in the preparation of various biologically active compounds.[5]
A general synthetic protocol involves the reaction of 2-amino-6-chloropyrazine with an appropriate amine, such as cyclopentylamine, in the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the desired product.
General Synthetic Protocol:
-
Step 1: Reactant Preparation: Dissolve 2-amino-6-chloropyrazine in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Step 2: Addition of Amine and Base: To the solution from Step 1, add the desired amine (e.g., cyclopentylamine) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Step 3: Reaction: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Step 4: Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 6-Chloro-N-substituted-2-pyrazinamine.
Figure 1: General workflow for the synthesis of 6-Chloro-N-substituted-2-pyrazinamines.
Structure-Activity Relationships (SAR)
While specific SAR data for 6-Chloro-N-cyclopentyl-2-pyrazinamine is not extensively documented in publicly available literature, we can infer potential trends from related 6-chloro-2-aminopyrazine derivatives.[3] The biological activity of these compounds is significantly influenced by the nature of the substituent at the N-position.
Key SAR Insights:
-
Alkyl and Cycloalkyl Substituents: The size and lipophilicity of the alkyl or cycloalkyl group at the N-position can impact the compound's potency and selectivity. For instance, in a series of antimycobacterial pyrazine derivatives, the length of a simple alkyl chain was found to influence activity.[4]
-
Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic rings at the N-position can lead to additional interactions with the biological target, such as pi-stacking or hydrogen bonding, potentially enhancing activity.
-
Functional Groups: The presence of functional groups on the N-substituent, such as hydroxyl, carboxyl, or amino groups, can modulate the compound's physicochemical properties and its ability to interact with the target protein.
The following table summarizes the antimycobacterial activity of some N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, illustrating the impact of the N-substituent on biological activity.
| Compound | N-Substituent | MIC against M. tuberculosis (µg/mL)[4][6] |
| 1 | Heptylamino | Active |
| 2 | Cycloalkylamines | Active |
| 3 | Heterocyclic amines | Active |
Potential Biological Activities and Mechanisms of Action
Derivatives of 6-chloro-2-aminopyrazine have been investigated for a range of biological activities, with a primary focus on their potential as antimycobacterial agents.[4][6] Pyrazinamide, a structurally related compound, is a first-line drug for the treatment of tuberculosis.[7][8] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[7][8] POA is believed to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis.
While the exact mechanism of action for many 6-chloro-2-aminopyrazine derivatives is still under investigation, it is plausible that they may share a similar mode of action to pyrazinamide or interact with other novel targets within the mycobacterium. For instance, some pyrazinoic acid analogs have been shown to target the PanD enzyme, which is crucial for coenzyme A biosynthesis in M. tuberculosis.[7][8]
Figure 2: Postulated mechanism of action for pyrazinamide and its analogs.
Experimental Protocols
Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Resazurin
Procedure:
-
Compound Dilution: Serially dilute the test compound in Middlebrook 7H9 broth in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0.
-
Inoculation: Inoculate each well containing the test compound with the bacterial suspension. Include a drug-free control well and a sterile control well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add Alamar Blue and resazurin to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity and quantifying the concentration of 6-chloro-N-substituted-2-pyrazinamines.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
Typical HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (typically 254 nm or 280 nm) |
Conclusion
6-Chloro-2-aminopyrazine and its N-substituted derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the area of infectious diseases. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the established structure-activity relationships provide a rational basis for the design of more potent and selective molecules. Further investigation into the mechanism of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
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Spectroscopic Characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 6-Chloro-N-cyclopentyl-2-pyrazinamine, a substituted aminopyrazine, represents a class of heterocyclic compounds of significant interest due to the prevalence of the pyrazine core in pharmaceuticals and functional materials. The arrangement of its chloro, cyclopentyl, and amine functionalities on the pyrazine ring presents a unique electronic and steric environment, making a thorough spectroscopic analysis essential for its definitive identification and for predicting its chemical behavior.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 6-Chloro-N-cyclopentyl-2-pyrazinamine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive models and comparative data from structurally analogous compounds to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only serves as a valuable reference for researchers working with this compound but also illustrates the fundamental principles of spectroscopic analysis in modern organic chemistry. The methodologies and interpretations are presented with the rigor and practical insight required by researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular architecture is the first step in any spectroscopic analysis. The structure of 6-Chloro-N-cyclopentyl-2-pyrazinamine dictates the expected spectral features.
Caption: Plausible EI-MS fragmentation pathway for the target molecule.
Expertise & Causality: The fragmentation of the molecular ion is governed by the stability of the resulting fragments (ions and neutral radicals).
-
Alpha-Cleavage: The bond between the cyclopentyl ring and the nitrogen is a likely site for cleavage, leading to the loss of the cyclopentyl radical and the formation of a stabilized aminopyrazine cation (m/z 142/144). This is often a dominant fragmentation pathway for N-alkylated amines.
-
Fragmentation of the Cyclopentyl Ring: The cyclopentyl ring itself can fragment, typically through the loss of stable neutral molecules like ethene (C₂H₄) or radicals like ethyl (•C₂H₅).[1]
-
Fragmentation of the Pyrazine Ring: The heterocyclic ring is relatively stable, but can fragment through the loss of small molecules like hydrogen cyanide (HCN), a common pathway for nitrogen-containing heterocycles.[2]
Part 4: Experimental Protocols
The following are detailed, self-validating protocols for acquiring high-quality spectroscopic data for a solid sample such as 6-Chloro-N-cyclopentyl-2-pyrazinamine.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 6-Chloro-N-cyclopentyl-2-pyrazinamine into a clean, dry vial.[3] For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a versatile solvent for a wide range of organic compounds.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[5]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
-
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for field-frequency stability.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
-
Acquire the desired spectra (e.g., ¹H, ¹³C, COSY, HSQC) using standard pulse programs.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.[4]
-
Integrate the peaks in the ¹H spectrum and analyze the multiplicities and coupling constants to elucidate the structure.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount (approx. 10-20 mg) of the solid sample into a clean vial.
-
Add a few drops of a volatile solvent, such as dichloromethane or acetone, to completely dissolve the solid.[6]
-
Using a pipette, place one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. The ideal film is slightly translucent.[7]
-
-
Instrumental Analysis:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is a self-validating step to ensure that atmospheric CO₂ and H₂O signals are subtracted from the final sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumber values.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction:
-
Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer. For a stable, solid compound, this can be done via a direct insertion probe (DIP) or, if sufficiently volatile, via Gas Chromatography (GC-MS).
-
-
Instrumental Analysis:
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion (M⁺), and to induce fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Check for the characteristic 3:1 isotopic pattern for a monochlorinated compound at M⁺ and M+2.
-
Analyze the major fragment ions and the corresponding neutral losses to deduce the molecular structure, as outlined in the fragmentation pathway above.
-
Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine. By integrating predicted data with fundamental spectroscopic principles and detailed experimental protocols, it offers researchers and drug development professionals a robust resource for the identification and analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively provide a unique spectral fingerprint. The causality-driven interpretation of these spectra, from the deshielding effects in the pyrazine ring to the characteristic fragmentation patterns of the N-cyclopentyl group, demonstrates a logical approach to structural elucidation. The included protocols represent field-proven, self-validating methodologies for obtaining high-quality data, ensuring that future experimental work on this and related molecules can be conducted with confidence and precision.
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Kádas, I., et al. (1998). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d]b[1][6]enzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 12(22), 1776-1782.
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- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. HMDB: the Human Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Environmental Fate & Transport of 6-Chloro-N-cyclopentyl-2-pyrazinamine
[1]
CAS: 642459-02-7 Molecular Formula: C9H12ClN3 Role: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1]
Executive Summary & Molecular Identity
6-Chloro-N-cyclopentyl-2-pyrazinamine is a critical pharmacophore building block, primarily utilized in the synthesis of ATP-competitive inhibitors (e.g., Pim and CDK kinase inhibitors).[1] Its environmental release profile is typically associated with pharmaceutical manufacturing effluents rather than patient excretion.[1]
Structurally, the molecule comprises a chloropyrazine core (electron-deficient heteroaromatic) coupled with a cyclopentyl amine moiety (hydrophobic aliphatic ring).[1] This duality dictates its environmental behavior: the pyrazine ring drives water solubility and photoreactivity, while the cyclopentyl group drives organic carbon partitioning (
This guide provides a technical framework for assessing the fate, transport, and degradation of this compound, synthesizing predictive physicochemical modeling with standard OECD validation protocols.[1]
Physicochemical Drivers of Fate
To predict environmental transport, we must first establish the physicochemical baseline.[1] In the absence of specific empirical public data for CAS 642459-02-7, the following values are derived from fragment-based QSAR modeling and read-across from structurally similar chloropyrazines.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Range | Environmental Implication | Validation Protocol |
| Log | 2.5 – 3.2 | Moderate lipophilicity; potential for sorption to sludge/sediment.[1] | OECD 117 (HPLC Method) |
| Water Solubility ( | 50 – 200 mg/L | Sufficiently soluble to travel via aqueous advection if not treated.[1] | OECD 105 (Flask Method) |
| pKa (Conjugate Acid) | ~2.5 – 3.5 | Weak base.[1] Predominantly neutral at environmental pH (6–9).[1] | OECD 112 |
| Henry’s Law Constant | < | Low volatility.[1] Volatilization from water is negligible.[1] | OECD 104 (Vapor Pressure) |
Scientist’s Insight: The predicted Log
Environmental Transport Mechanisms[1]
Aqueous Transport & Sorption ( )
The transport of 6-Chloro-N-cyclopentyl-2-pyrazinamine in aquifer systems is governed by the Retardation Factor (
Mechanism:
-
Hydrophobic Bonding: The cyclopentyl ring intercalates with soil humic acids.[1]
-
Electron Donor-Acceptor Interactions: The electron-deficient pyrazine ring interacts with electron-rich sites on clay mineral surfaces.[1]
Fugacity Model (Level I)
To visualize the theoretical distribution of the compound at equilibrium, we apply a Level I Fugacity model.[1] This assumes a closed system with constant volume.[1]
Figure 1: Theoretical equilibrium distribution based on estimated Log Kow ~2.[1]8. The primary reservoirs are the water column and sediment/sludge.[1]
Transformation & Degradation Pathways[1][2]
Hydrolysis (Abiotic)
The 2-amino group donates electron density to the pyrazine ring, stabilizing the C-Cl bond at position 6 against nucleophilic attack.[1] Consequently, hydrolysis is expected to be slow at neutral pH (pH 7).[1]
-
Acidic Conditions (pH < 4): Protonation of the ring nitrogen increases electrophilicity, potentially accelerating dechlorination (substitution of Cl with OH).[1]
-
Alkaline Conditions (pH > 9): Direct nucleophilic attack by
may occur, but reaction kinetics remain sluggish compared to simple alkyl halides.[1]
Photolysis (Dominant Pathway)
Pyrazine derivatives possess strong UV absorption bands (250–300 nm).[1] Direct photolysis is likely the primary abiotic degradation mechanism in surface waters.[1]
-
Mechanism: UV excitation leads to homolytic cleavage of the C-Cl bond or ring opening via singlet oxygen (
) generation.[1]
Biodegradation
Halogenated N-heterocycles are often recalcitrant (resistant to microbial breakdown).[1] The cyclopentyl group is amenable to oxidative attack (hydroxylation) by cytochrome P450 systems in bacteria, but the chloropyrazine core may persist unless specific dehalogenase-expressing bacteria are present.[1]
Figure 2: Predicted degradation pathways.[1] Photolysis is expected to be the rate-limiting step for removal in clear surface waters.[1]
Experimental Validation Protocols
To move from prediction to empirical data, the following OECD-compliant workflows are required.
Protocol A: Determination of Hydrolysis as a Function of pH (OECD 111)
Objective: Determine the half-life (
-
Preparation: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.
-
Spiking: Introduce the test substance (dissolved in minimal methanol) to a concentration < 0.5 of its water solubility.
-
Incubation: Maintain samples in the dark at constant temperature (50°C to accelerate, extrapolating to 25°C via Arrhenius equation).
-
Sampling: Aliquot samples at
hours. -
Analysis: Analyze via HPLC-UV or LC-MS/MS.
Protocol B: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
Objective: Calculate
-
Soil Selection: Select 3 soil types varying in organic carbon content (e.g., sandy loam, clay, silt loam).[1]
-
Equilibration: Mix soil and 0.01M
solution containing the test substance (1:5 soil-to-solution ratio). -
Agitation: Shake for 24 hours until equilibrium is reached.
-
Separation: Centrifuge to separate phases.
-
Quantification: Measure concentration in the supernatant (
).[1] Calculate concentration on soil ( ) by subtraction.[1] -
Calculation:
. Normalize to organic carbon: .[1]
Risk Mitigation & Conclusion
For drug development professionals handling 6-Chloro-N-cyclopentyl-2-pyrazinamine:
-
Containment: Due to the potential for moderate bioaccumulation and aquatic toxicity (typical of chloropyrazines), manufacturing waste streams must not be discharged directly.[1]
-
Treatment: Activated Carbon (GAC) filtration is highly effective due to the lipophilic cyclopentyl moiety.[1] Advanced Oxidation Processes (AOP) like Ozone/
are recommended to break the pyrazine ring if GAC is insufficient.[1]
References
-
OECD. (2004).[1] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals.[1] Link[1]
-
OECD. (2000).[1] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[1] Link
-
U.S. EPA. (2012).[1] Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11.[1] United States Environmental Protection Agency, Washington, DC.[1] Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 642459-02-7. Link[1]
Technical Guide: Predicted ADME Properties of 6-Chloro-N-cyclopentyl-2-pyrazinamine
[1]
Executive Summary
This guide provides a comprehensive technical analysis of 6-Chloro-N-cyclopentyl-2-pyrazinamine , a functionalized pyrazine scaffold frequently utilized as a pharmacophore in kinase inhibitor discovery (e.g., CDK, ERK inhibitors).[1]
Based on Structure-Property Relationship (SPR) analysis, this molecule is predicted to be a Class II (Low Solubility, High Permeability) compound in the Biopharmaceutics Classification System (BCS).[1] Its lipophilic cyclopentyl tail and electron-deficient pyrazine core suggest excellent membrane permeability, including potential Blood-Brain Barrier (BBB) penetration.[1] However, the C6-chlorine substituent introduces a specific metabolic alert regarding glutathione (GSH) conjugation via nucleophilic aromatic substitution (
This document outlines the predicted ADME profile, the mechanistic logic behind these predictions, and the standard operating procedures (SOPs) required to experimentally validate them.
Physicochemical Profiling (The "P" in ADME)[1]
The fundamental behavior of this molecule is dictated by the interplay between the lipophilic cyclopentyl ring and the polar, electron-deficient pyrazine core.
Predicted Molecular Descriptors[1]
| Property | Predicted Value | Mechanistic Implication |
| Formula | -- | |
| Molecular Weight | 197.67 g/mol | High Absorption: Well below the 500 Da limit (Lipinski), favoring passive diffusion.[1] |
| cLogP | 2.3 ± 0.4 | Optimal Lipophilicity: Falls within the "Golden Triangle" (2 < LogP < 3), balancing solubility and permeability.[1] |
| TPSA | ~52 Ų | CNS Penetrant: <90 Ų suggests high probability of crossing the BBB.[1] |
| H-Bond Donors | 1 (NH) | Membrane Permeability: Low donor count reduces desolvation energy penalties during membrane transit.[1] |
| pKa (Base) | ~2.5 - 3.0 | Neutral at pH 7.4: The electron-withdrawing Cl and pyrazine Ns reduce the basicity of the exocyclic amine.[1] It will exist primarily as a neutral species in plasma.[1] |
Solubility & Permeability Logic
The molecule possesses a "chameleon" nature. The pyrazine nitrogens can accept hydrogen bonds from water, aiding solubility, while the cyclopentyl group drives hydrophobic interactions. However, the crystal lattice energy is likely high due to planar stacking of the pyrazine rings, potentially limiting thermodynamic solubility.
Figure 1: Mechanistic flow from structure to bioavailability.[1] The neutral state at physiological pH drives permeability but limits aqueous solubility.
Absorption & Distribution
Absorption Potential
-
Human Intestinal Absorption (HIA): Predicted >90%.[1] The small molecular weight and moderate lipophilicity allow for rapid transcellular transport.
-
Efflux Liability: Low probability of being a P-glycoprotein (P-gp) substrate.[1] Small, neutral molecules <400 Da are rarely high-affinity substrates for P-gp efflux transporters.[1]
Distribution (VDss & Binding)
-
Plasma Protein Binding (PPB): Predicted ~85-92%.[1] The cyclopentyl group and chloro-substituent will drive binding to Albumin.[1]
-
Volume of Distribution (
): Moderate to High (>1 L/kg).[1] The compound is expected to distribute extensively into tissues due to its lipophilicity. -
CNS Penetration: High probability.[1] With a TPSA of ~52 Ų and MW <200, this molecule is an ideal candidate for CNS targets, provided it is not an efflux substrate.
Metabolism & Stability (The "M" in ADME)
This is the most critical section for lead optimization.[1] The molecule contains distinct "soft spots" for Phase I metabolism and a "reactive alert" for Phase II.
Metabolic Soft Spots[1]
-
Cyclopentyl Hydroxylation (Major): CYP3A4 and CYP2D6 are predicted to oxidize the cyclopentyl ring (positions 2 or 3), creating stable alcohols which may undergo further oxidation to ketones.[1]
-
N-Dealkylation (Minor): Cleavage of the N-cyclopentyl bond is possible but energetically less favorable than ring hydroxylation.[1]
-
Pyrazine N-Oxidation: Possible, but the electron-withdrawing chlorine at C6 reduces the nucleophilicity of the ring nitrogens, making this a minor pathway.[1]
Toxicity Alert: Glutathione Conjugation
The 6-Chloro position on the electron-deficient pyrazine ring is susceptible to Nucleophilic Aromatic Substitution (
-
Risk:[1][2][3] Idiosyncratic toxicity or immune sensitization (hapten formation).[1]
-
Mitigation: Monitor GSH adducts in hepatocyte assays.[1]
Figure 2: Predicted metabolic tree highlighting the major clearance pathway (M1) and the toxicity risk (M3).[1]
Experimental Validation Protocols
To validate the in silico predictions above, the following "Self-Validating" experimental workflows are recommended.
Protocol: Kinetic Solubility (Nephelometry)
Objective: Determine if the compound meets the solubility threshold for biological assays.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Spike stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO <1%).
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Validation: A precipitating control (e.g., Pyrene) and a soluble control (e.g., Caffeine) must be run in parallel.[1]
-
Criterion: Solubility >50 µM is required for standard microsome assays.[1]
Protocol: Microsomal Stability (Metabolic Clearance)
Objective: Confirm the "Soft Spot" predictions and calculate Intrinsic Clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Substrate: 1 µM test compound (ensures linear kinetics,
). -
Cofactor: NADPH regenerating system (1 mM).
-
Timepoints: 0, 5, 15, 30, and 45 minutes at 37°C.
-
Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1]
-
Metabolite Scouting (Optional): Set MS to scan for +16 Da (Hydroxylation) and +305 Da (GSH adduct) to confirm the metabolic map in Figure 2.
Protocol: GSH Trapping Assay (Reactive Metabolite Check)
Objective: Specifically test the SNAr reactivity of the 6-Chloro group.[1]
-
Incubation: Test compound (10 µM) + GSH (5 mM) in phosphate buffer (pH 7.4).
-
Conditions: Incubate with AND without HLM/NADPH.
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]
-
Testa, B., & Krämer, S. D. (2007).[1] The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.[1]
-
SwissADME. (2026). Free Web Tool for ADME Prediction.[1] Swiss Institute of Bioinformatics.[1] (Used for consensus LogP and TPSA calculations).[1]
-
PubChem. (2026).[1] Compound Summary: 6-Chloro-N-cyclopentyl-2-pyrazinamine.[1][3][4][5] National Library of Medicine.[1][6] (Verified chemical structure and identifiers).
Sources
- 1. 6-chloro-N-cyclopentyl-1-{5-O-[(2R)-1-hydroxy-3-methoxy-2-phosphonopropan-2-yl]-beta-D-ribofuranosyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C19H29ClN5O9P | CID 154585769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Genotoxicity Assessment & Control of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Executive Summary & Compound Identity
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) is a critical heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), specifically kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
As a halogenated aminopyrazine, this compound presents a specific structural alert for genotoxicity . The presence of a leaving group (chlorine) at the 6-position, combined with an electron-rich amino group, creates a scaffold susceptible to nucleophilic aromatic substitution (
This guide provides a technical analysis of its genotoxicity profile, experimental testing protocols, and control strategies aligned with ICH M7(R1) guidelines.
Chemical Identity Table[1][2]
| Property | Detail |
| Chemical Name | 6-Chloro-N-cyclopentyl-2-pyrazinamine |
| CAS Number | 642459-02-7 |
| Molecular Formula | |
| Molecular Weight | 197.66 g/mol |
| Structural Class | Halo-aminopyrazine |
| Key Reactivity | |
| Regulatory Status | Flagged for Genotoxicity (EPA CompTox: DTXSID30435629) |
Genotoxicity Profile & Mechanism
The genotoxic potential of 6-Chloro-N-cyclopentyl-2-pyrazinamine is derived from its electrophilic nature and metabolic liabilities.
Structural Alerts (In Silico Assessment)
Modern QSAR (Quantitative Structure-Activity Relationship) models, such as Derek Nexus and CASE Ultra , typically flag this compound based on the following mechanistic alerts:
-
Halogenated Heterocycle: The chlorine atom on the pyrazine ring is activated by the ring nitrogens, making the C-6 position electrophilic. This allows for direct alkylation of DNA bases (guanine
) via displacement of the chloride ion. -
Exocyclic Amino Group: The secondary amine (N-cyclopentyl) can undergo metabolic N-hydroxylation (via Cytochrome P450 enzymes), leading to the formation of reactive nitrenium ions that form DNA adducts.
Regulatory Data (EPA CompTox)
The U.S. EPA CompTox Chemicals Dashboard categorizes this substance with a Genotoxicity Hazard Flag . This classification is critical for drug development professionals, as it moves the compound from a "suspected" PGI (Potential Genotoxic Impurity) to a "known" PGI requiring strict control limits.
-
Predicted Ames Result: Positive (typically in strains TA100 and TA1535).
-
Metabolic Activation: Genotoxicity is often enhanced in the presence of S9 metabolic activation, confirming the role of the amino group metabolism.
Mechanistic Pathway Diagram
The following diagram illustrates the dual mechanism of genotoxicity: direct DNA alkylation and metabolic activation.
Figure 1: Dual mechanistic pathways leading to genotoxicity for halo-aminopyrazines.
Experimental Protocols
To confirm the genotoxic status and establish a "safe" threshold, the following OECD-compliant assays are required.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This is the primary screening tool. Due to the hydrophobic cyclopentyl group, solubility can be a limiting factor.
Protocol Parameters:
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Concentration Range: 5 concentrations (e.g., 5000, 1500, 500, 150, 50 µ g/plate ).
-
Vehicle: DMSO (Dimethyl sulfoxide) is the preferred solvent. Ensure concentration does not exceed 5% v/v to avoid toxicity to bacteria.
-
Metabolic Activation: Rat liver S9 fraction (10% v/v).
-
Positive Controls:
-
Without S9: Sodium azide (TA100, TA1535).
-
With S9: 2-Aminoanthracene (All strains).
-
Interpretation: A 2-fold increase in revertant colonies over the solvent control (with a dose-response) confirms mutagenicity.
In Vitro Micronucleus Test - OECD 487
If the Ames test is positive, this assay assesses chromosomal damage (clastogenicity/aneugenicity) in mammalian cells (e.g., CHO or TK6 cells).
Critical Step:
-
Cytochalasin B: Add to block cytokinesis, allowing visualization of micronuclei in binucleated cells.
-
Exposure Time: Short treatment (3-6 hours) with/without S9, and continuous treatment (24 hours) without S9.
Risk Assessment & Control Strategy (ICH M7)
Given the EPA hazard flag, this compound should be treated as a Class 2 or Class 3 impurity under ICH M7 guidelines until definitive negative data is generated.
Calculation of Permitted Daily Exposure (PDE)
If mutagenic, the limit is based on the Threshold of Toxicological Concern (TTC).
-
Lifetime Exposure: 1.5 µ g/day .
-
Short-term Exposure (< 1 month): 120 µ g/day .
-
Short-term Exposure (1-12 months): 20 µ g/day .
Purge Factor Calculation
To avoid testing every batch of the final API, you must demonstrate that the synthesis process effectively purges this intermediate.
Control Options:
-
Upstream Control: Specify the starting material purity.
-
Process Control: Utilize the reactivity of the chloro-group. Ensure the subsequent step (e.g., coupling) is driven to >99% conversion, consuming the impurity.
-
Downstream Purge: Rely on crystallization or chromatography.[1] The lipophilicity (LogP ~2.07) differs from many final polar drugs, aiding separation.
Testing Decision Tree
The following workflow dictates the regulatory path for this impurity.
Figure 2: ICH M7 Classification and decision workflow for genotoxic impurities.
References
-
U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 6-Chloro-N-cyclopentyl-2-pyrazinamine (DTXSID30435629). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507–2536. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Abstract
This document provides a comprehensive technical guide for the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine, a key heterocyclic building block in contemporary drug discovery. The pyrazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous therapeutics.[1][2][3] This guide details a robust and scalable protocol centered on the Nucleophilic Aromatic Substitution (SNAr) pathway, chosen for its operational simplicity and high efficiency with electron-deficient heteroaromatic systems. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline rigorous methods for product purification and characterization. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel pharmaceutical intermediates.
Introduction and Strategic Overview
The pyrazine ring system is a cornerstone of modern pharmaceutical design, integral to drugs such as the first-in-class proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide.[3][4] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a highly sought-after pharmacophore.[1][2] 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS No. 642459-02-7) serves as a critical intermediate, offering a reactive chlorine handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while incorporating a lipophilic cyclopentyl group that can modulate physicochemical properties.
The synthesis of this target molecule is most commonly achieved via the reaction of a nucleophilic amine with a di-substituted pyrazine precursor. Two primary strategies are considered:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and highly effective method for functionalizing electron-poor aromatic and heteroaromatic rings.[5] The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, activating the ring for nucleophilic attack and facilitating the displacement of a halide leaving group.[6][7] This pathway is often preferred for its simplicity, cost-effectiveness, and avoidance of transition-metal catalysts.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] While offering broad substrate scope and often milder conditions than traditional methods, it requires a palladium catalyst, a specialized phosphine ligand, and careful exclusion of oxygen, adding complexity and cost to the process.[10][11]
For the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine from 2,6-dichloropyrazine, the SNAr approach is mechanistically favored and operationally straightforward. The inherent electronic properties of the starting material are sufficient to drive the reaction without the need for metal catalysis, making it the focus of this detailed protocol.
Reaction Mechanism: The SNAr Pathway
The synthesis proceeds via an addition-elimination mechanism, a hallmark of Nucleophilic Aromatic Substitution.[6] The causality of this pathway is rooted in the electronic structure of the 2,6-dichloropyrazine substrate.
Causality Behind the Mechanism: The pyrazine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two ring nitrogen atoms.[7] This deficiency significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by a nucleophile like cyclopentylamine.[5][6]
The reaction involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks one of the electrophilic carbon atoms bearing a chlorine atom. This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[5][6] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which is the crucial factor for its formation.
-
Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base present in the reaction mixture then neutralizes the protonated amine, yielding the final product.
Sources
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- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
"6-Chloro-N-cyclopentyl-2-pyrazinamine" reaction with cyclopentylamine
Application Note: Synthesis of -Dicyclopentylpyrazine-2,6-diamine via Nucleophilic Aromatic Substitution ( )
Executive Summary & Scientific Rationale
This application note details the synthetic protocols for the conversion of 6-chloro-N-cyclopentyl-2-pyrazinamine (Substrate) to
The Synthetic Challenge: Electronic Deactivation
While the synthesis of the mono-substituted substrate from 2,6-dichloropyrazine is facile (occurring often at room temperature), the second substitution presents a significant kinetic barrier.
-
Mechanism: The reaction proceeds via an Addition-Elimination (
) mechanism.[1] -
The Problem: The introduction of the first amino group (cyclopentylamino-) at the C-2 position donates electron density into the pyrazine ring via resonance (
effect). This increases the electron density at the C-6 carbon, destabilizing the Meisenheimer intermediate required for the second nucleophilic attack. -
The Solution: Standard reflux conditions often result in incomplete conversion or recovered starting material. Successful synthesis requires "forcing conditions" (high thermal energy/microwave irradiation) or Transition Metal Catalysis (Buchwald-Hartwig amination) to overcome the activation energy barrier.
Reaction Pathway & Mechanism[1][2]
The following diagram illustrates the reaction pathway, highlighting the deactivation caused by the first amine substituent.
Figure 1: Reaction pathway illustrating the
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the primary recommendation for cost-efficiency and speed. Protocol B is the alternative if the substrate is sensitive to high temperatures.
Protocol A: Microwave-Assisted (Recommended)
Best for: Rapid library generation, robust substrates.
Reagents & Equipment:
-
Substrate: 6-Chloro-N-cyclopentyl-2-pyrazinamine (1.0 equiv)
-
Nucleophile: Cyclopentylamine (3.0 – 5.0 equiv) [Acts as both reactant and solvent/base]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) [Optional if amine is volatile; neat is preferred for high boiling amines]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) [Optional if excess amine is used] -
Vessel: 10 mL Microwave-transparent sealed vial with crimp cap.
Step-by-Step Methodology:
-
Charge: To a 10 mL microwave vial, add the Substrate (e.g., 200 mg, 0.94 mmol).
-
Dissolve: Add Cyclopentylamine (neat, approx. 1.0 mL).[2][3][4]
-
Note: If solubility is poor, add 0.5 mL of NMP.
-
-
Seal: Crimp the vial tightly to withstand internal pressure.
-
Irradiate: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature:
-
Time: 45 minutes
-
Pressure Limit: Set to 15 bar (safety cutoff).
-
Stirring: High.[7]
-
-
Monitor: Analyze a 10
L aliquot via LC-MS.-
Target Mass:
-
Starting Material:
(Cl pattern).
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Wash with Water (3 x 10 mL) to remove excess amine and NMP.
-
Wash with Brine (10 mL).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash Column Chromatography (Silica gel).
-
Eluent: 0-40% Ethyl Acetate in Hexanes. (The product is more polar than the starting chloride).
-
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Large scale, or if
Reagents:
-
Catalyst:
(5 mol%) or -
Ligand: Xantphos or BINAP (10 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.
-
Charge Solids: Add Substrate (1.0 equiv),
, Ligand, and . -
Degas: Evacuate and backfill with Argon (3 cycles).
-
Add Liquids: Syringe in anhydrous Toluene (0.2 M concentration relative to substrate) and Cyclopentylamine (1.2 equiv).
-
Heat: Stir at
for 12–16 hours. -
Filter: Cool to room temperature and filter through a pad of Celite to remove Palladium black.
-
Purify: Concentrate filtrate and purify via column chromatography as described in Protocol A.
Quantitative Data & Troubleshooting
Expected Yields & Conditions Table
| Parameter | Protocol A (Microwave) | Protocol B (Pd-Cat) | Conventional Thermal (Reflux) |
| Temperature | |||
| Time | 45 min | 16 hours | 48+ hours |
| Typical Yield | 75 - 85% | 60 - 80% | < 30% (Incomplete) |
| Impurity Profile | Clean (mostly SM + Product) | Pd residues, Ligand oxide | Decomposition products |
| Scalability | Low (< 1g batches) | High (> 10g batches) | Medium |
Troubleshooting Guide
-
Problem: Incomplete Conversion.
-
Cause: Deactivation of the ring is stronger than expected.
-
Fix: Increase Microwave temperature to
. Ensure the vessel is rated for the pressure. Add a Lewis Acid catalyst (e.g., , 0.5 equiv) to activate the pyrazine nitrogen.
-
-
Problem: Product is oil/sticky solid.
-
Cause: Residual high-boiling amine or solvent (NMP).
-
Fix: Dissolve in
, wash extensively with 1M HCl (if product is stable) or 5% LiCl solution to remove NMP. Recrystallize from Hexane/EtOAc.
-
References
-
Microwave Assisted Synthesis of Substituted Pyrazines. Journal of Chemical Health Risks. (2025). Demonstrates the efficacy of microwave irradiation in overcoming activation barriers in pyrazine chemistry.
-
Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes. BenchChem. (2025).[3] details the regioselectivity and sequential substitution protocols for dichloropyrazines.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. (2025).[1][3] Provides comparative mechanistic insights into
on electron-deficient heterocycles. -
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Discusses the electronic deactivation effects of amino-substituents on heterocyclic rings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchps.com [jchps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. d-nb.info [d-nb.info]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"6-Chloro-N-cyclopentyl-2-pyrazinamine" purification by column chromatography
Part 1: Introduction & Chemical Context
1.1 The Challenge The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine (typically via SNAr displacement of 2,6-dichloropyrazine with cyclopentylamine) presents a classic purification dichotomy in medicinal chemistry: the "Grease vs. Base" conflict.[1][2][3]
-
Lipophilicity: The cyclopentyl ring and chlorine atom add significant non-polar character (LogP ~2.5–3.0), making the molecule soluble in hexanes/heptane.
-
Basicity: The aminopyrazine core retains weak basicity and hydrogen bond donor/acceptor capability, leading to potential interaction with acidic silanols on silica gel.[3]
1.2 Impurity Profile Successful purification requires the separation of the target molecule (Product) from three distinct classes of impurities:
-
Starting Material (SM): 2,6-Dichloropyrazine.[1][3] Highly non-polar, often sublimes.[3]
-
Bis-Substituted Byproduct: N,N'-dicyclopentyl-2,6-pyrazinediamine.[1][2][3] This forms if the reaction runs too hot or with excess amine.[3] It is generally more polar than the SM but can co-elute with the product depending on the solvent system.
-
Amine Salts: Cyclopentylamine hydrochloride (formed during the reaction).[3] These are highly polar and usually stay at the baseline but can cause "ghost peaks" or streaking.[3]
Part 2: Physicochemical Analysis & Pre-Purification
2.1 Physicochemical Properties
| Property | Value (Approx.) | Chromatographic Implication |
| pKa (Conjugate Acid) | ~2.5 – 3.5 | Weak base.[1][2][3] The electron-withdrawing Cl at C6 reduces basicity compared to pyrazine, but silanol dragging is still a risk.[1][3] |
| LogP | ~2.8 | Retains well on C18, but standard Normal Phase (SiO2) is sufficient and cost-effective.[1][2][3] |
| Solubility | DCM, EtOAc, MeOH | Avoid loading in MeOH for normal phase; it disrupts the gradient immediately.[3] |
| UV Absorbance | 254 nm, 270 nm | Pyrazine ring provides strong UV signal.[3] |
2.2 Pre-Column Workup (Critical Step) Do not load the crude reaction mixture directly onto the column.[3] The amine salts will degrade resolution.[3]
Protocol:
-
Quench: Dilute reaction mixture with water/brine.
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]
-
Wash: Wash combined organics with saturated NaHCO3 (removes HCl salts) followed by Brine.
-
Drying: Dry over anhydrous Na2SO4 and concentrate.
-
High-Vac Trick: 2,6-Dichloropyrazine (SM) is volatile.[1][2][3] Place the crude oil under high vacuum (<1 mbar) at 40°C for 1 hour. This can remove 50-80% of unreacted SM before chromatography, simplifying the separation.[1][3]
Part 3: Method Development (Self-Validating)
3.1 TLC Optimization Standard Hexane/EtOAc gradients often fail to separate the mono-substituted product from the bis-substituted impurity due to similar polarities.[1][2][3]
-
System B (Optimized): DCM:MeOH (98:2) or Hexane:EtOAc (80:[1][2][3]20) + 1% Triethylamine (TEA) .[1][2][3][4]
-
Why: The TEA blocks active silanol sites on the TLC plate, sharpening the spots.
-
Target Rf: Aim for an Rf of 0.25 – 0.35 for the product. If the Product Rf > 0.5, you will lose resolution.[3]
-
3.2 The "DCM Loading" Rule Because the compound has a greasy cyclopentyl tail, it may have limited solubility in pure hexane.
-
Technique: Dissolve crude in minimal DCM.
-
Solid Load (Preferred): Add silica gel (10x weight of crude) to the DCM solution.[2][3] Rotovap to dryness until a free-flowing powder is obtained.[1][2][3] This prevents "band broadening" caused by solvent mismatch.[1][3]
Part 4: Column Chromatography Protocol
4.1 Setup
-
Stationary Phase: Spherical Silica Gel, 40–63 µm (Standard Flash Grade).[1][3]
-
Column Size: 12g cartridge for <100mg crude; 40g cartridge for 100mg–1g crude.[1][3]
-
Mobile Phase:
4.2 Gradient Elution Profile Note: CV = Column Volume
| Step | % Solvent B (EtOAc) | Duration (CV) | Purpose |
| 1 | 0% | 2 CV | Equilibrate & elute non-polar grease/SM residue. |
| 2 | 0% → 10% | 5 CV | Shallow gradient to separate residual 2,6-dichloropyrazine (High Rf).[1][2][3] |
| 3 | 10% → 30% | 10 CV | Elution Zone. Product typically elutes here.[1][3] |
| 4 | 30% → 100% | 5 CV | Flush bis-substituted impurities and polar baseline.[1][2][3] |
4.3 Fraction Analysis
-
Spot fractions on TLC (UV 254 nm).
-
Stain Check: Use KMnO4 or Iodine.[1][3] The cyclopentyl group stains well with Iodine.[3]
-
Combine: Pool fractions containing the pure spot.
-
Evaporation: Rotovap at 40°C. Caution: Do not overheat; aminopyrazines can be thermally sensitive or sublime under extreme vacuum/heat.[1][3]
Part 5: Troubleshooting & Logic Flow
5.1 Common Failure Modes
-
Co-elution: If SM and Product overlap, switch solvents to DCM:MeOH (0-5% gradient) . The chlorinated solvent interacts differently with the pyrazine ring's dipole.
-
Crystallization on Column: If the compound crashes out inside the column (white band visible), stop flow.[3] Inject 1-2 mL of pure DCM to redissolve, then resume with a higher polarity gradient.
5.2 Decision Logic (Graphviz Diagram)
Caption: Decision tree for selecting the optimal mobile phase and loading strategy based on initial TLC screening results.
Part 6: References
-
Synthesis of Aminopyrazines (General SNAr Context):
-
Purification of Pyrazine Kinase Inhibitors:
-
Properties of Aminopyrazine Derivatives:
Sources
- 1. 6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine [webbook.nist.gov]
- 2. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Comprehensive Analytical Characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine, a key heterocyclic amine intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated techniques for assessing the identity, purity, and structural integrity of this compound. The application note covers essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and expected data, ensuring scientific integrity and reproducibility.
Introduction to 6-Chloro-N-cyclopentyl-2-pyrazinamine
6-Chloro-N-cyclopentyl-2-pyrazinamine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of various therapeutic agents. The purity and structural confirmation of this compound are critical to ensure the validity of downstream biological and pharmacological studies. This guide establishes a multi-pronged analytical approach to provide a complete characterization profile of the molecule.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃ | Inferred from name |
| Molecular Weight | 197.67 g/mol | Calculated |
| Melting Point | 131 °C | [1] |
| Boiling Point | 323-329 °C | [1] |
| LogP (Octanol-Water) | 2.07 | [1] |
| Water Solubility | 1.28e-2 g/L | [1] |
| pKa (Basic) | 3.02 | [1] |
Integrated Analytical Workflow
A sequential and complementary analytical workflow is recommended for the comprehensive characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine. This approach ensures that multiple orthogonal techniques are employed to confirm the compound's identity and purity, providing a high degree of confidence in the analytical results.
Caption: Integrated workflow for the characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC is an ideal method for determining the purity of 6-Chloro-N-cyclopentyl-2-pyrazinamine due to its polarity. The compound is separated from potential impurities on a non-polar stationary phase with a polar mobile phase. Detection is typically achieved using a UV detector, as the pyrazine ring system contains a chromophore that absorbs in the UV region.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 30% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 30% B
-
21-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Chloro-N-cyclopentyl-2-pyrazinamine in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 A:B).
Expected Results: A sharp, well-defined peak corresponding to 6-Chloro-N-cyclopentyl-2-pyrazinamine should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific system, but should be well-resolved |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 6-Chloro-N-cyclopentyl-2-pyrazinamine, with a boiling point of 323-329 °C, is amenable to GC analysis. The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight and providing a characteristic fragmentation pattern for structural elucidation.[2][3]
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
Expected Results: The total ion chromatogram (TIC) will show a primary peak at a specific retention time. The mass spectrum of this peak should exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of 6-Chloro-N-cyclopentyl-2-pyrazinamine (197.67 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns can be analyzed to further confirm the structure.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Ionization | Electron Ionization (EI), 70 eV |
| Expected Molecular Ion | m/z 197 (M⁺), 199 (M+2)⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
Principle: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between atoms. For pyrazine derivatives, NMR is crucial for confirming substituent positions.[4][5]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Techniques:
-
¹H NMR
-
¹³C NMR
-
Optional: COSY, HSQC, HMBC for full assignment.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Pyrazine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), showing coupling to each other.
-
N-H Proton: A broad singlet, which may be exchangeable with D₂O. The chemical shift will be concentration-dependent.
-
Cyclopentyl Protons:
-
A multiplet for the CH group attached to the nitrogen.
-
Multiple multiplets for the remaining CH₂ groups of the cyclopentyl ring.
-
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Pyrazine Carbons: Four distinct signals in the aromatic region (typically δ 130-160 ppm). The carbon attached to chlorine will be significantly affected.
-
Cyclopentyl Carbons: Signals for the five carbons of the cyclopentyl ring in the aliphatic region (typically δ 20-60 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is excellent for confirming the presence of key structural features in 6-Chloro-N-cyclopentyl-2-pyrazinamine, such as the N-H bond, C-N bonds, C=N bonds within the pyrazine ring, and the C-Cl bond.[6][7][8]
Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H Stretch | Secondary Amine |
| ~2850-2960 | C-H Stretch | Cyclopentyl group |
| ~1570-1620 | C=N Stretch | Pyrazine ring |
| ~1450-1600 | C=C Stretch | Pyrazine ring |
| ~1200-1350 | C-N Stretch | Amine and ring |
| ~600-800 | C-Cl Stretch | Chloro-substituent |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 6-Chloro-N-cyclopentyl-2-pyrazinamine. The combination of chromatographic and spectroscopic techniques ensures a high level of confidence in the identity, purity, and structural integrity of the compound, which is essential for its application in research and development.
References
-
U.S. Environmental Protection Agency (EPA). 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE Properties. Available at: [Link]
-
Agustina, W., Setyowati, E., Syah, Y. M., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Attygalle, A. B., & Jalso, S. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1599, 195-202. Available at: [Link]
-
Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. Available at: [Link]
-
Mary, Y. S., & Varghese, B. (2016). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Journal of Molecular Structure, 1125, 59-69. Available at: [Link]
-
Ochocińska, D., & Wójcik, M. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Acta Chromatographica, 21(3), 435-451. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]
-
Waisser, K., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(12), 8596-8613. Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. ijcmas.com [ijcmas.com]
"6-Chloro-N-cyclopentyl-2-pyrazinamine" HPLC analysis method
Application Note: HPLC-UV Analysis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 6-Chloro-N-cyclopentyl-2-pyrazinamine . This molecule is a critical pharmacophore and intermediate, sharing structural homology with Janus Kinase (JAK) inhibitor building blocks (e.g., Ruxolitinib analogs) and other pyrazine-based antineoplastic agents.
The guide addresses specific analytical challenges inherent to aminopyrazines: silanol interactions leading to peak tailing and hydrophobicity requiring optimized gradient elution. Two distinct protocols are provided:
-
Protocol A (Standard): A high-resolution gradient method for final purity assessment and impurity profiling.
-
Protocol B (Rapid IPC): A fast-turnaround method for In-Process Control (IPC) during synthesis.
Chemical Context & Physicochemical Profile
Understanding the molecule is the first step in method design. The pyrazine ring is electron-deficient, but the amino group at position 2 introduces basicity, while the chloro group at position 6 adds lipophilicity and electron-withdrawing character.
| Property | Value (Est.) | Analytical Implication |
| Molecular Formula | C₉H₁₂ClN₃ | MW: 197.66 g/mol |
| LogP | 2.1 – 2.5 | Moderately lipophilic; requires >40% organic modifier for elution. |
| pKa (Pyrazine N) | ~2.5 – 3.0 | Weak base. At pH < 3.0, it is protonated. At pH > 8.0, it is neutral. |
| UV Max | 245 nm, 310 nm | Pyrazines show characteristic dual-band absorption. 254 nm is selected for universal detection. |
| Solubility | DMSO, MeOH, ACN | Sample diluent should be MeOH or ACN/Water mix to prevent precipitation. |
Method Development Strategy
The Challenge: Aminopyrazines often exhibit severe peak tailing on standard silica-based C18 columns due to the interaction between the protonated nitrogen (at acidic pH) and residual silanol groups on the stationary phase.
The Solution:
-
Stationary Phase: We utilize a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) or a Base-Deactivated Silica (BDS) column. These allow for operation at high pH (where the amine is neutral) or provide steric protection at low pH.
-
Mobile Phase:
-
Option 1 (Robust): 0.1% Phosphoric Acid or TFA (pH ~2.0). Ion-suppression mode.
-
Option 2 (Peak Shape): 10 mM Ammonium Bicarbonate (pH 10.0). Neutral form mode (Requires Hybrid Column).
-
Decision: This guide focuses on Option 1 (Acidic pH) as it is the industry standard for impurity profiling and compatible with most standard HPLC hardware without requiring dedicated high-pH columns.
Protocol A: High-Resolution Purity Analysis (Gradient)
Scope: Final product release, stability testing, and impurity identification.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (v/v) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controlled) |
| Injection Volume | 5.0 µL |
| Detection | UV @ 254 nm (Reference: 360 nm / BW 100) |
| Run Time | 20 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 95 | 5 | Return to Initial |
| 20.00 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50). (Conc: 0.1 mg/mL).
-
Filtration: Filter through 0.22 µm PTFE syringe filter before injection.
Protocol B: Rapid IPC (Reaction Monitoring)
Scope: Monitoring the conversion of 2,6-Dichloropyrazine + Cyclopentylamine
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Kinetex C18 (4.6 x 50 mm, 2.6 µm) - Core-shell technology for speed. |
| Mobile Phase | Isocratic: 40% [0.1% H3PO4]: 60% [Acetonitrile] |
| Flow Rate | 1.5 mL/min |
| Detection | UV @ 254 nm |
| Run Time | 4.0 Minutes |
Expected Retention:
-
Starting Material (2,6-Dichloropyrazine): ~1.2 min (Less lipophilic than product).
-
Product (6-Chloro-N-cyclopentyl-2-pyrazinamine): ~2.5 min.
-
Bis-substituted Impurity (if any): ~3.5 min.
Visualization: Analytical Workflow & Logic
The following diagram illustrates the decision matrix for method selection and the impurity fate mapping.
Caption: Figure 1. Analytical decision matrix for 6-Chloro-N-cyclopentyl-2-pyrazinamine, detailing the selection between rapid IPC and high-resolution purity methods.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), every sequence must pass these criteria before data is accepted.
| Parameter | Acceptance Limit | Rationale |
| USP Tailing Factor (T) | Ensures minimal silanol interaction. If >1.5, column is aging or pH is incorrect. | |
| Theoretical Plates (N) | Ensures column efficiency (for 150mm column). | |
| Resolution (Rs) | Between Product and nearest impurity (usually hydrolysis product). | |
| % RSD (Area) | Precision check (n=5 injections). | |
| LOD / LOQ | ~0.05% / 0.15% | Sensitivity required for ICH impurity reporting. |
Troubleshooting Guide
-
Problem: Split Peak or Shoulder.
-
Cause: Sample solvent mismatch. The sample is likely dissolved in 100% ACN while the starting gradient is 95% Water.
-
Fix: Dilute the sample with water to at least 50% aqueous content, or reduce injection volume to 2 µL.
-
-
Problem: Retention Time Drift.
-
Cause: TFA is volatile. Over a long sequence, TFA concentration in Mobile Phase A decreases, increasing pH.
-
Fix: Use Phosphate Buffer (pH 2.5) instead of TFA for long sequences, or refresh TFA solvents daily.
-
-
Problem: Ghost Peaks.
-
Cause: Cyclopentylamine carryover (sticky amine).
-
Fix: Add a needle wash step using 50:50 Methanol:Water + 0.1% Formic Acid.
-
References
-
SIELC Technologies. (2025).[1] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Doležal, M., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(12), 8567-8581. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11466030, 6-Chloro-N-cyclopentylpyrazin-2-amine. Retrieved from [Link]
Sources
"6-Chloro-N-cyclopentyl-2-pyrazinamine" as a research chemical
Synthesis, Handling, and Application as a Bioactive Scaffold Intermediate
Introduction & Research Significance
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) is a specialized pyrazine derivative serving as a critical electrophilic building block in medicinal chemistry.[1][2] Its structural core—a 2,6-disubstituted pyrazine—is a privileged scaffold in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.
The molecule is most notably recognized as the key intermediate (Compound 2) in the synthesis of KMU-11342 , a novel anti-rheumatic agent that exhibits minimal cardiotoxicity and developmental toxicity in in vivo models [1]. By retaining a reactive chlorine at the C6 position, this molecule allows for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential probe for exploring Structure-Activity Relationships (SAR) in pyrazine-based therapeutics.
Chemical Profile & Properties[3][4][5][6][7]
| Property | Data | Source |
| CAS Number | 642459-02-7 | [2] |
| IUPAC Name | 6-chloro-N-cyclopentylpyrazin-2-amine | [2] |
| Molecular Formula | C9H12ClN3 | [1] |
| Molecular Weight | 197.66 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| LogP (Octanol-Water) | 2.07 (Experimental) | [2] |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM); Low water solubility (5.60e-3 M) | [2] |
| Melting Point | 131 °C | [2] |
| pKa (Basic) | ~3.02 (Pyrazine nitrogen) | [2] |
Protocol 1: Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Objective: Selective mono-amination of 2,6-dichloropyrazine to generate the target scaffold.
Mechanistic Insight
This reaction relies on Nucleophilic Aromatic Substitution (
Materials
-
Precursor: 2,6-Dichloropyrazine (0.50 g, 3.4 mmol)[2]
-
Reagent: Cyclopentylamine (0.40 mL, 4.1 mmol)[2]
-
Base: Potassium Carbonate (
, 0.93 g, 6.7 mmol)[2] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
Step-by-Step Methodology
-
Preparation: In a clean round-bottom flask, combine Cyclopentylamine (4.1 mmol) and
(6.7 mmol) in 5.0 mL of DMF. -
Activation: Stir the mixture at Room Temperature (RT) for 10 minutes to ensure homogeneity.
-
Addition: Slowly add 2,6-Dichloropyrazine (3.4 mmol) to the mixture. Note: Slow addition prevents localized high concentrations that favor disubstitution.
-
Reaction: Stir the reaction mixture overnight at RT under an inert atmosphere (
). -
Workup:
-
Purification: If necessary, purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.
Protocol 2: Application as a Cross-Coupling Partner
Objective: Utilization of the chloro-handle to synthesize the bioactive indolin-2-one derivative (KMU-11342).
Experimental Workflow Diagram
Figure 1: Synthetic route from raw materials to bioactive target using 6-Chloro-N-cyclopentyl-2-pyrazinamine as the central pivot.[1][2][3][4][5][6][7][8]
Suzuki-Miyaura Coupling Protocol
-
Reagents: Combine 6-Chloro-N-cyclopentyl-2-pyrazinamine (1.0 eq) with the corresponding boronic acid/ester (e.g., Indolin-2-one-5-boronic pinacol ester, 1.5 eq).
-
Catalyst System: Add
(3-5 mol%) or . -
Solvent/Base: Use a mixture of 1,4-Dioxane/Ethanol (5:1) and 2M aqueous
.[2] -
Reaction:
-
Method A (Microwave): Irradiate at 110 °C for 10 minutes (100 W).
-
Method B (Thermal): Reflux at 90 °C for 4-12 hours.
-
-
Isolation: Extract with Ethyl Acetate, dry over
, and purify via chromatography (Hexane/Ethyl Acetate 1:1).
Quality Control & Validation
To ensure experimental integrity, the intermediate must meet the following criteria before use in Step 2:
-
1H NMR (DMSO-d6 or CDCl3):
-
Pyrazine Protons: Look for two distinct singlets (or meta-coupled doublets) in the aromatic region (approx.
7.5 - 8.0 ppm).[3] -
Amine Proton: Broad singlet around
5.0 - 7.0 ppm (exchangeable with ). -
Cyclopentyl Group: Multiplet for the methine proton (
4.0 ppm) and multiplets for the methylene protons ( 1.4 - 2.1 ppm).
-
-
LC-MS: A single peak with
(showing the characteristic 3:1 Chlorine isotope pattern).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Store at 2-8 °C under inert gas (
or Argon). Protect from moisture. -
Toxicity: While the derivative KMU-11342 shows low toxicity in zebrafish models (no cardiotoxicity at 1
M) [1], the chlorinated intermediate should be handled as a standard hazardous organic chemical.
References
-
Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models. Source: National Institutes of Health (PMC) / ResearchGate URL:[Link]
-
6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE Chemical Properties & ToxCast Data. Source: U.S. Environmental Protection Agency (EPA) CompTox Dashboard URL:[Link][3][9][10]
Sources
- 1. scribd.com [scribd.com]
- 2. Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1220020-21-2|6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine|BLDpharm [bldpharm.com]
- 6. 642459-02-7 6-Chloro-N-cyclopentyl-2-pyrazinamine [chemsigma.cn]
- 7. 6-氯-N-环戊基吡嗪-2-胺 - CAS号 642459-02-7 - 摩熵化学 [molaid.com]
- 8. Alchem Pharmtech,Inc. 제품 목록-사서함-페이지 8-Chemicalbook [chemicalbook.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
Using "6-Chloro-N-cyclopentyl-2-pyrazinamine" in a kinase assay
Application Note: Fragment-Based Screening of Pyrazine Scaffolds (6-Chloro-N-cyclopentyl-2-pyrazinamine) in CDK4/6 Kinase Assays
Abstract
This application note details the protocol for evaluating 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS 642459-02-7) as a chemical probe in the discovery of Cyclin-Dependent Kinase (CDK) inhibitors. While high-affinity drugs like Ribociclib utilize a pyrrolopyrimidine core, pyrazine-based fragments offer a simplified scaffold for exploring ATP-binding pocket occupancy. This guide provides a validated workflow for solubilization, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening, and biophysical validation, specifically tailored for low-affinity fragment hits in early-stage drug discovery.
Introduction & Scientific Context
The Role of the Pyrazine Scaffold
In Fragment-Based Drug Discovery (FBDD), researchers screen low-molecular-weight compounds (<300 Da) to identify "hits" that bind weakly but efficiently to a target. 6-Chloro-N-cyclopentyl-2-pyrazinamine represents a classic "hinge-binding" fragment.
-
Aminopyrazine Motif: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
Cyclopentyl Group: Exploits the hydrophobic pocket adjacent to the ATP site, a strategy validated in the development of CDK4/6 inhibitors to gain selectivity over other kinases.
Target Biology: The CDK4/6 Pathway
CDK4 and CDK6 are critical regulators of the cell cycle (G1 to S phase transition).[1] Inhibition of this pathway is a standard of care in HR+ breast cancer.
Figure 1: Mechanism of Action. The fragment targets the ATP-binding site of CDK4/6, preventing Rb phosphorylation and arresting the cell cycle.
Compound Handling & Preparation
Fragments often suffer from low solubility or aggregation at the high concentrations required for screening.
Compound: 6-Chloro-N-cyclopentyl-2-pyrazinamine Molecular Weight: ~197.66 g/mol Target Stock Concentration: 100 mM in DMSO
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO | Prevents hydrolysis; ensures sterility. |
| Solubility Check | Visual inspection + Nephelometry (optional) | Pyrazines are generally soluble, but the cyclopentyl group increases lipophilicity (cLogP ~2.0). |
| Storage | -20°C (Desiccated) | Prevent moisture absorption which degrades the chloro-group. |
| Assay Limit | < 2% DMSO final | Kinases like CDK4 are sensitive to high solvent loads. |
Protocol A: TR-FRET Kinase Activity Assay
This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE™ or HTRF™). This is superior to standard fluorescence because the time-delay measurement eliminates background interference from the autofluorescent pyrazine compound.
Reagents
-
Enzyme: Human Recombinant CDK4/Cyclin D1 complex (0.5 nM final).
-
Substrate: Biotinylated Rb peptide (e.g., residues 773-928).
-
ATP: Km apparent (typically 50-100 µM for CDK4). Note: Using Km levels allows detection of ATP-competitive inhibitors.
-
Detection: Eu-labeled anti-phospho-Rb antibody + Streptavidin-APC (Allophycocyanin).
Step-by-Step Workflow
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of 6-Chloro-N-cyclopentyl-2-pyrazinamine in DMSO.
-
Intermediate dilution: Dilute 1:50 into Kinase Buffer to reduce DMSO to 2% (4x working conc).
-
-
Reaction Assembly (384-well Plate):
-
Add 2.5 µL of diluted Compound (Final conc range: 100 µM down to 1 nM).
-
Add 2.5 µL of CDK4/Cyclin D1 Enzyme mix.
-
Pre-incubation: 10 mins at 23°C. (Allows the fragment to occupy the pocket).
-
Add 5.0 µL of Substrate/ATP mix to initiate reaction.
-
-
Incubation:
-
Seal plate. Incubate for 60 minutes at 23°C.
-
-
Detection:
-
Add 10 µL of Detection Mix (EDTA + Eu-Ab + SA-APC).
-
Incubate 1 hour at RT (protect from light).
-
-
Read:
-
Measure on TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
Data Analysis
Calculate the Ratio (665/615 nm). Normalize to controls:
-
0% Inhibition: DMSO only.
-
100% Inhibition: 10 µM Staurosporine or Ribociclib.
-
Curve Fitting: Use a 4-parameter logistic fit. Expect fragments to show partial inhibition or high IC50 values (>10 µM).
Protocol B: Thermal Shift Assay (TSA/DSF)
Since fragments have low affinity, enzymatic assays can sometimes yield false negatives. TSA validates that the fragment physically binds to the protein, stabilizing its structure.
Workflow
-
Mix: 2 µM CDK4/Cyclin D1 + 5x SYPRO Orange Dye.
-
Add Compound: Add 6-Chloro-N-cyclopentyl-2-pyrazinamine at a high concentration (e.g., 50 µM and 100 µM).
-
Run: Real-time PCR machine (Melt curve: 25°C to 95°C, 0.5°C/min).
-
Result: A shift in melting temperature (
) indicates positive binding.
Figure 2: TR-FRET Assay Workflow. A stepwise guide from compound dilution to data acquisition.
Expected Results & Interpretation
When testing a fragment like 6-Chloro-N-cyclopentyl-2-pyrazinamine versus a clinical drug (Ribociclib), the data profiles will differ significantly.
| Metric | 6-Chloro-N-cyclopentyl-2-pyrazinamine (Fragment) | Ribociclib (Clinical Drug) | Interpretation |
| IC50 | 10 µM - 100 µM | 10 nM - 50 nM | The fragment lacks the solubilizing tail and specific H-bonds of the full drug. |
| Max Inhibition | May plateau at 80-90% | 100% | Fragments may have fast off-rates (residence time is low). |
| Hill Slope | ~1.0 | ~1.0 | Steep slopes (>1.5) in fragments often indicate aggregation artifacts. |
| Thermal Shift | +1°C to +3°C | >5°C | Lower stabilization energy for smaller molecules. |
Troubleshooting & Optimization
-
Aggregation: If the IC50 curve is very steep (Hill slope > 2.0), the hydrophobic cyclopentyl group may be causing micelle formation.
-
Fix: Add 0.01% Triton X-100 or Brij-35 to the assay buffer.
-
-
Interference: Pyrazines can fluoresce in the blue range.
-
Fix: TR-FRET (time-gated) eliminates this. Do not use standard intensity-based fluorescence (e.g., GFP-binding).
-
-
Low Signal:
-
Fix: Ensure the ATP concentration is near the Km. If [ATP] >> Km, the fragment (which competes with ATP) will appear inactive.
-
References
-
Vertex Pharmaceuticals. (2012). Fragment-based approaches to the discovery of kinase inhibitors. PubMed.[2] Available at: [Link]
-
BindingDB. (2023). CDK4/Cyclin D1 Biochemical Assay Protocol. BindingDB. Available at: [Link]
-
EPA CompTox. (2025). 6-Chloro-N-cyclopentyl-2-pyrazinamine Chemical Properties. US EPA.[2] Available at: [Link]
Sources
The Strategic Utility of 6-Chloro-N-cyclopentyl-2-pyrazinamine in the Synthesis of Complex Bioactive Molecules
Introduction: Unlocking Molecular Complexity with a Versatile Pyrazine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyrazine scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds.[1] The inherent electronic properties and hydrogen bonding capabilities of the pyrazine ring make it a valuable component in the rational design of targeted therapeutics.[1] Within this class of valuable reagents, 6-Chloro-N-cyclopentyl-2-pyrazinamine has emerged as a particularly strategic building block. Its unique substitution pattern, featuring a reactive chlorine atom and a cyclopentylamino group, offers a versatile handle for the construction of complex molecular architectures.
The chlorine atom at the 6-position of the pyrazine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a reliable avenue for the introduction of aryl, heteroaryl, and alkyl substituents. This reactivity is central to its utility in expanding molecular diversity. Simultaneously, the N-cyclopentyl group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule, influencing factors such as solubility, metabolic stability, and target engagement.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Chloro-N-cyclopentyl-2-pyrazinamine as a building block. We will delve into the key applications of this versatile intermediate, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance are provided to enable the seamless integration of this valuable building block into your synthetic workflows.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-Cl bond on the electron-deficient pyrazine ring makes 6-Chloro-N-cyclopentyl-2-pyrazinamine an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry for the formation of biaryl and heteroaryl-aryl structures.[2] In the context of 6-Chloro-N-cyclopentyl-2-pyrazinamine, this reaction enables the introduction of a wide array of aryl and heteroaryl moieties at the 6-position of the pyrazine ring.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloropyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) is activated by a base, facilitating the transfer of the organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
The choice of catalyst, ligand, and base is critical for the successful coupling of chloropyrazines, which are known to be challenging substrates due to their electron-deficient nature.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.[3][4]
Experimental Protocol: Synthesis of 6-(1H-Pyrazol-4-yl)-N-cyclopentylpyrazin-2-amine
This protocol details the synthesis of a key intermediate in the development of Focal Adhesion Kinase (FAK) inhibitors, such as GSK2256098.[5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Chloro-N-cyclopentyl-2-pyrazinamine | 642459-02-7 | 211.69 | 1.0 | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 737789-99-8 | 194.04 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a clean, dry reaction vessel, add 6-Chloro-N-cyclopentyl-2-pyrazinamine (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, 6-(1H-pyrazol-4-yl)-N-cyclopentylpyrazin-2-amine.
Causality Behind Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): The dppf ligand is a robust and versatile ligand for Suzuki couplings, known for its ability to promote the reaction of a wide range of substrates, including heteroaryl chlorides.
-
Base (Na₂CO₃): A moderately strong base is required to facilitate the transmetalation step without causing decomposition of sensitive functional groups.
-
Solvent (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid ester.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines. This reaction is particularly valuable for introducing diverse amine functionalities at the 6-position of the pyrazine ring of 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling and involves a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloropyrazine.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl/heteroaryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The success of the Buchwald-Hartwig amination of chloropyrazines is highly dependent on the choice of the palladium precatalyst, ligand, and base. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the challenging oxidative addition and reductive elimination steps.
General Protocol for Buchwald-Hartwig Amination:
This protocol provides a general starting point for the amination of 6-Chloro-N-cyclopentyl-2-pyrazinamine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.
Materials:
| Reagent | Example |
| 6-Chloro-N-cyclopentyl-2-pyrazinamine | - |
| Amine | e.g., Aniline, Morpholine, etc. |
| Palladium Precatalyst | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | e.g., XPhos, RuPhos, BrettPhos |
| Base | e.g., NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | e.g., Toluene, Dioxane, THF |
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vial.
-
Add 6-Chloro-N-cyclopentyl-2-pyrazinamine and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond and facilitating the catalytic cycle. The choice of ligand is often dictated by the steric and electronic properties of the amine.
-
Base: A strong, non-nucleophilic base like sodium t-butoxide is commonly used to deprotonate the amine. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be employed, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the reactive intermediates.
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic transformations discussed in this application note.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
Conclusion
6-Chloro-N-cyclopentyl-2-pyrazinamine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the reactivity of the chlorine atom in palladium-catalyzed cross-coupling reactions, which allows for the facile introduction of a wide range of substituents. The protocols and insights provided in this application note for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for researchers to effectively incorporate this building block into their synthetic strategies. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions, scientists can confidently and efficiently construct novel molecular entities with the potential for significant therapeutic impact.
References
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (URL: [Link])
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: [Link])
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed. (URL: [Link])
-
Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer - MDPI. (URL: [Link])
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
-
Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC - NIH. (URL: [Link])
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. (URL: [Link])
-
Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (URL: [Link])
-
Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation - Preprints.org. (URL: [Link])
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate. (URL: [Link])
- US Patent for FAK Inhibitors - P
-
The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (URL: [Link])
-
Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (URL: [Link])
Sources
Troubleshooting & Optimization
Optimizing the synthesis of "6-Chloro-N-cyclopentyl-2-pyrazinamine"
Technical Support Center: Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Ticket ID: #SYN-PYR-006 Subject: Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropyrazine Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
This guide addresses the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) via the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with cyclopentylamine.[1] While conceptually straightforward, this reaction presents a critical challenge: regiochemical control vs. over-substitution .
The symmetry of the starting material (2,6-dichloropyrazine) simplifies the first substitution (regioselectivity is not an issue initially). However, the introduction of the electron-donating amino group deactivates the ring toward the second substitution, theoretically allowing for isolation of the mono-product. In practice, forcing conditions or incorrect stoichiometry often lead to the formation of the bis-substituted byproduct (N,N'-dicyclopentyl-2,6-pyrazinediamine).[1]
Module 1: Optimized Synthetic Protocol
Core Directive: This protocol prioritizes kinetic control to maximize the mono-substituted product.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2,6-Dichloropyrazine | Substrate | 1.0 | Electrophile.[1][2] |
| Cyclopentylamine | Nucleophile | 1.05 - 1.1 | Slight excess ensures conversion but limits bis-formation.[1] |
| Triethylamine (Et₃N) | Base | 1.2 | Scavenges HCl; prevents protonation of the nucleophile. |
| Ethanol (EtOH) | Solvent | N/A | Polar protic solvent stabilizes the Meisenheimer complex [1]. |
Step-by-Step Workflow
-
Preparation: Dissolve 2,6-dichloropyrazine (1.0 eq) in absolute Ethanol (5 mL/mmol).
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature suppresses the rate of the second substitution.
-
Addition: Mix Cyclopentylamine (1.1 eq) with Et₃N (1.2 eq) in a small volume of EtOH. Add this mixture dropwise to the pyrazine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, yielding the product (medium Rf). Bis-product (low Rf) should be minimal.
-
-
Workup:
-
Purification: Recrystallization from EtOH/Water or flash chromatography (0-20% EtOAc in Hexanes).
Module 2: Critical Troubleshooting (Q&A)
Q1: I am observing significant formation of the bis-substituted byproduct (N,N'-dicyclopentyl-2,6-pyrazinediamine). How do I stop this?
Diagnosis: The reaction conditions are too energetic, or the local concentration of amine is too high. Corrective Action:
-
Temperature Control: Maintain the reaction at 0°C for the entire duration. Do not warm to RT until TLC confirms the starting material is consumed.
-
Addition Rate: Your dropwise addition might be too fast. Use a syringe pump to add the amine over 1 hour. High local concentrations of amine favor the second attack [2].
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Solvent Switch: Switch from DMF or DMSO (which accelerate SNAr) to Isopropanol or Ethanol .[1] Protic solvents can hydrogen-bond with the amine, slightly reducing its nucleophilicity and improving selectivity.[1]
Q2: The reaction is stalling with 20% starting material remaining.
Diagnosis: The amine has been protonated by the HCl byproduct (forming the non-nucleophilic ammonium salt) or the temperature is too low for completion. Corrective Action:
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Base Check: Ensure you added an auxiliary base (Et₃N or DIPEA).[1] If you relied on excess cyclopentylamine as the base, you have consumed your nucleophile.
-
Thermal Bump: If at RT and stalled, heat to 40°C . Warning: Monitor strictly every 30 mins to prevent bis-formation.
Q3: My product is an oil and won't crystallize.
Diagnosis: Residual solvent or impurities (trace bis-product) often prevent crystallization.[1] Corrective Action:
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Azeotrope: Rotovap with DCM (2x) to remove trapped EtOH.[1]
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Trituration: Add cold Hexane or Pentane and sonicate.[1] The 6-chloro-N-cyclopentyl-2-pyrazinamine should crash out as a solid while impurities remain in solution.[1]
Module 3: Mechanism & Logic Visualization
The following diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution.
Caption: Kinetic pathway of SNAr on 2,6-dichloropyrazine. The target product is deactivated, but thermal forcing yields the bis-impurity.
Module 4: Troubleshooting Decision Tree
Use this flow to diagnose yield issues in real-time.
Caption: Diagnostic logic for common synthetic failures in pyrazine SNAr reactions.
Module 5: Quality Control (QC) Data
Verify your product using these expected NMR signatures.
| Proton Environment | Approx. Shift (ppm) | Multiplicity | Diagnostic Value |
| Pyrazine-H (C3) | 7.8 - 8.0 | Singlet | Confirm aromatic integrity.[1] |
| Pyrazine-H (C5) | 7.6 - 7.8 | Singlet | Loss of symmetry vs SM (SM has one singlet for 2H).[1] |
| NH (Amine) | 5.0 - 6.0 | Broad | Disappears with D₂O shake.[1] |
| Cyclopentyl-CH (N-CH) | 4.0 - 4.2 | Multiplet | Confirms N-alkylation.[1] |
References
-
National Center for Biotechnology Information. (2021).[1] Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. PMC. Retrieved from [Link]
-
Fisher Scientific. (n.d.).[1] Aromatic Nucleophilic Substitution Reaction Protocols. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Welcome to the technical support center for the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.
Introduction
6-Chloro-N-cyclopentyl-2-pyrazinamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. The primary synthetic route involves the mono-amination of 2,6-dichloropyrazine with cyclopentylamine. This can be achieved through two principal methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This guide will cover both methodologies, focusing on practical solutions to common experimental challenges.
Synthetic Pathways Overview
The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine from 2,6-dichloropyrazine and cyclopentylamine can be approached via two main routes, each with its own set of advantages and challenges.
Caption: Primary synthetic routes to 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is showing very low conversion to 6-Chloro-N-cyclopentyl-2-pyrazinamine. What are the potential causes and how can I improve the yield?
A: Low yields can be attributed to several factors, depending on the synthetic route chosen.
For Nucleophilic Aromatic Substitution (SNAr):
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Insufficient Reaction Temperature: SNAr reactions on electron-deficient rings like pyrazine often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 120°C, while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures.
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-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
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Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can solvate the charged intermediate (Meisenheimer complex). If using a less polar solvent, consider switching to one of these.
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-
Base Strength and Stoichiometry: A base is required to neutralize the HCl generated during the reaction.
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Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For challenging reactions, a stronger base like potassium carbonate (K₂CO₃) may be beneficial.[1]
-
For Buchwald-Hartwig Amination:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2]
-
Solution: Utilize modern palladacycle precatalysts (e.g., G3 or G4) which are often more effective than traditional sources like Pd(OAc)₂.[2] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.
-
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base Selection: The choice of base is critical for the deprotonation of the amine.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[2]
-
Issue 2: Formation of the Diaminated Byproduct
Q: I am observing a significant amount of the 2,6-bis(cyclopentylamino)pyrazine byproduct. How can I improve the selectivity for mono-amination?
A: The formation of the diaminated byproduct is a common challenge due to the similar reactivity of the two chlorine atoms on the pyrazine ring.
-
Stoichiometry Control:
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of 2,6-dichloropyrazine relative to cyclopentylamine (e.g., 1.2 to 1.5 equivalents of the dichloropyrazine). This will favor the mono-substitution product.
-
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the desired mono-aminated product is maximized and before significant amounts of the diaminated byproduct appear. Lowering the reaction temperature can also improve selectivity, albeit at the cost of a longer reaction time.
-
-
For Buchwald-Hartwig Amination:
-
Solution: The choice of ligand can significantly influence selectivity. Ligands with a large bite angle, such as Xantphos, are known to favor mono-amination in similar systems.[5]
-
Issue 3: Presence of Unreacted Starting Material and Other Impurities
Q: My final product is contaminated with unreacted 2,6-dichloropyrazine and other unknown impurities. How can I effectively purify my product?
A: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography:
-
Solution: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from the less polar 2,6-dichloropyrazine and the more polar diaminated byproduct.
-
-
Recrystallization:
-
Solution: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
-
Acid-Base Extraction:
-
Solution: An acid-base extraction can be employed to remove unreacted starting materials and non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine products will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for this synthesis?
A1: The choice of route depends on several factors. SNAr is often simpler to set up and uses less expensive reagents. However, it may require harsher conditions (higher temperatures) and can sometimes lead to lower selectivity. The Buchwald-Hartwig amination is a more modern and often more versatile method that can proceed under milder conditions with higher selectivity, but it requires a palladium catalyst and a specific ligand, which can be costly.[6] For small-scale synthesis and initial exploration, SNAr can be a good starting point. For larger-scale synthesis or when higher yields and selectivity are critical, optimizing a Buchwald-Hartwig protocol is often worthwhile.
Q2: How does the electronic nature of the pyrazine ring affect the reaction?
A2: The pyrazine ring is an electron-deficient heterocycle due to the presence of the two nitrogen atoms. This electron deficiency activates the chlorine atoms towards nucleophilic attack, making SNAr reactions feasible.[7] However, after the first amination, the introduction of the electron-donating amino group deactivates the ring towards further substitution, which can aid in achieving mono-substitution.[1]
Q3: What is the expected regioselectivity of the first amination on 2,6-dichloropyrazine?
A3: In 2,6-dichloropyrazine, the two chlorine atoms are in equivalent positions (C2 and C6). Therefore, the initial mono-amination will result in a single product, 6-Chloro-N-cyclopentyl-2-pyrazinamine. The challenge lies in preventing a second amination at the remaining chloro-position.
Q4: Are there any specific safety precautions I should take when working with these reagents?
A4: Yes. 2,6-Dichloropyrazine is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyclopentylamine is a flammable and corrosive liquid. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of 6-Chloro-N-cyclopentyl-2-pyrazinamine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the pyrazine ring protons, the cyclopentyl group protons, and the N-H proton.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to assess the purity of the final product.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for the SNAr synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Materials:
-
2,6-Dichloropyrazine
-
Cyclopentylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq).
-
Add the solvent (DMF or DMSO, approximately 0.1 M concentration).
-
Add triethylamine (1.2 eq).
-
Add cyclopentylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Materials:
-
2,6-Dichloropyrazine
-
Cyclopentylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Hexanes
-
Celite
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add anhydrous, degassed solvent (toluene or dioxane, approximately 0.1 M concentration).
-
Add 2,6-dichloropyrazine (1.2 eq) and cyclopentylamine (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reagents | Base (e.g., TEA, K₂CO₃) | Pd Catalyst, Ligand, Base (e.g., NaOtBu) |
| Conditions | Higher temperatures (100-120 °C) | Milder temperatures (80-100 °C) |
| Selectivity | Moderate to good | Generally high for mono-amination |
| Cost | Lower reagent cost | Higher catalyst and ligand cost |
| Scope | More limited | Broader substrate scope |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst (B-H), Insufficient temperature (SNAr), Incorrect solvent/base | Use precatalyst, Increase temperature, Use polar aprotic solvent/stronger base |
| Diamination | Incorrect stoichiometry, Prolonged reaction time | Use excess dichloropyrazine, Monitor reaction closely and stop in time |
| Impurities | Incomplete reaction, Side reactions | Optimize reaction conditions, Purify by column chromatography or recrystallization |
References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research. Available at: [Link]
-
Regioselectivity in 2-X-pyrazine aminations by O-mesitylenesulfonylhydroxylamine. ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – An Asian Journal. Available at: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]
-
6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE - Publications - Abstract Sifter. EPA. Available at: [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]
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13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]
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Mass spectra of tentatively identified pyrazine products. The 5 largest... ResearchGate. Available at: [Link]
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Pesticide Analysis by Mass Spectrometry. Analytical Sciences Digital Library. Available at: [Link]
-
(PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. Available at: [Link]
-
Preparation of Some 6-Substituted N-Pyrazinyl-2-pyrazinecarboxamides. Collection of Czechoslovak Chemical Communications. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"6-Chloro-N-cyclopentyl-2-pyrazinamine" stability and degradation pathways
The following guide is structured as a specialized Technical Support Center resource for 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7). It is designed for researchers and process chemists involved in the synthesis of kinase inhibitors (e.g., ATR, CDK inhibitors).
Executive Summary & Compound Profile
6-Chloro-N-cyclopentyl-2-pyrazinamine is a critical pharmacophore scaffold used primarily as an intermediate in the synthesis of small-molecule kinase inhibitors. Its chemical behavior is defined by the competing electronics of the electron-deficient pyrazine ring, the electron-withdrawing chlorine atom, and the electron-donating cyclopentylamino group.
Physicochemical Snapshot
| Property | Value | Notes |
| CAS Number | 642459-02-7 | |
| Molecular Formula | C9H12ClN3 | |
| Molecular Weight | 213.66 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |
| pKa (Calculated) | ~3.02 (Conjugate acid) | Weakly basic pyrazine nitrogens |
| LogP | ~2.07 | Moderate lipophilicity |
| Solubility | DMSO (>50 mg/mL), Ethanol, DCM | Low aqueous solubility (<0.1 mg/mL) |
Stability & Degradation Pathways
Stability Overview
In our internal stability studies, this compound exhibits moderate stability in the solid state when stored under inert atmosphere at -20°C. However, in solution—particularly in protic solvents or under ambient light—it is susceptible to specific degradation routes.
Critical Alert: The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (
Degradation Mechanisms (Visualized)
The following diagram outlines the three primary degradation pathways: Hydrolysis , Oxidation , and Photolytic Dimerization .
Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is the most common cause of purity loss in aqueous/protic media.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users during synthesis and storage.
Issue 1: "My sample has turned from off-white to yellow/orange."
Diagnosis: Oxidative degradation or Photolysis.
-
Mechanism: Aminopyrazines are electron-rich compared to pyrazine. Extended exposure to air leads to the formation of N-oxides or radical coupling products (azo-dimers), which are highly chromophoric (colored).
-
Corrective Action:
-
Recrystallize from Ethanol/Water or purify via silica flash chromatography (Eluent: Hexane/Ethyl Acetate).
-
Prevention: Store under Nitrogen/Argon in amber vials.
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Issue 2: "I see a new peak at RRT 0.85 in my HPLC chromatogram."
Diagnosis: Hydrolysis Product (6-Hydroxy-N-cyclopentyl-2-pyrazinamine).
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Cause: Presence of water in the storage solvent (e.g., wet DMSO) or exposure to atmospheric moisture. The chlorine is displaced by water.
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Verification: The mass spectrum (LC-MS) will show a shift of -18 Da (Cl to OH conversion: -35.5 + 17 = -18.5, typically observed as [M-Cl+OH]).
-
Parent [M+H]+: ~214.1
-
Degradant [M+H]+: ~196.1
-
-
Solution: Ensure all solvents are anhydrous. Avoid storing stock solutions in DMSO at room temperature for >24 hours.
Issue 3: "The reaction yield is low when using this intermediate."
Diagnosis: Bis-substitution impurity.
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Context: If you synthesized the starting material yourself from 2,6-dichloropyrazine, you might have the 2,6-bis(cyclopentylamino)pyrazine impurity.
-
Check: This impurity is non-reactive at the 6-position (no Cl left to displace), acting as a dead-end inhibitor in subsequent steps.
-
Protocol: Check purity via HPLC. If the bis-impurity >2%, re-purify.
Validated Experimental Protocols
Storage & Handling Standard Operating Procedure (SOP)
-
Temperature: -20°C is optimal; +4°C is acceptable for short-term (<1 month).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory for long-term storage.
-
Container: Amber glass vials with PTFE-lined caps.
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid (which accelerates Pathway A).
Analytical Quality Control (HPLC Method)
Use this method to separate the parent compound from the hydrolysis impurity and bis-substituted byproduct.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Pyrazine ring) and 280 nm |
| Retention Times | Hydrolysis Impurity (~3.5 min) < Parent (~5.8 min) < Bis-impurity (~7.2 min) |
Re-purification Protocol (Flash Chromatography)
If purity drops below 95%:
-
Dissolve crude material in minimal Dichloromethane (DCM).
-
Load onto a silica gel cartridge.
-
Elute with a gradient of Hexanes : Ethyl Acetate (0% to 40% EtOAc) .
-
The chloropyrazine is less polar than the hydrolysis product but more polar than the bis-substituted impurity.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10433722, 6-Chloro-N-cyclopentylpyrazin-2-amine. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS 642459-02-7) Physicochemical Properties. Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation.[1] Applied Microbiology and Biotechnology.[1] (Discusses general stability and degradation of pyrazine rings). Retrieved from [Link]
Sources
Technical Support Center: 6-Chloro-N-cyclopentyl-2-pyrazinamine NMR Troubleshooting
Case ID: NMR-PYZ-6CL-CP Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Spectral Analysis, Impurity Profiling, and Remediation for 6-Chloro-N-cyclopentyl-2-pyrazinamine
The Diagnostic Framework
Welcome to the technical support hub for 6-Chloro-N-cyclopentyl-2-pyrazinamine . This guide addresses the specific spectral anomalies encountered during the synthesis (typically
The following flowchart outlines the logic for diagnosing spectral failures. Use this to categorize your issue before proceeding to the specific modules.
Figure 1: Decision matrix for categorizing NMR anomalies in aminopyrazine derivatives.
The "Golden Standard" Spectrum
Before identifying impurities, you must validate the signals of the target compound. Target Structure: Pyrazine ring substituted at position 2 (Cyclopentylamino) and position 6 (Chloro).[1]
Theoretical Assignment (DMSO-d6, 400 MHz)
| Proton (H) | Chemical Shift ( | Multiplicity | Integration | Structural Justification |
| Pyrazine H-5 | 7.90 - 8.10 | Singlet (s) | 1H | Deshielded. Ortho to Cl (EWG), Meta to Amino. |
| Pyrazine H-3 | 7.60 - 7.80 | Singlet (s) | 1H | Shielded. Ortho to Amino (EDG), Meta to Cl. |
| NH | 7.20 - 7.50 | Broad (br s) | 1H | Exchangeable amide-like proton. Shift varies with conc/temp. |
| Cp-CH (Methine) | 4.00 - 4.20 | Multiplet (m) | 1H | |
| Cp-CH | 1.90 - 2.10 | Multiplet (m) | 2H | |
| Cp-CH | 1.40 - 1.70 | Multiplet (m) | 6H | Remaining ring protons. |
Critical Check: The presence of two distinct singlets in the aromatic region is the primary indicator of the correct regioisomer. If these merge into one signal, suspect the Bis-impurity (see Section 3).
Common Impurity Profiles (The "Rogue Peaks")
The synthesis of this molecule via Nucleophilic Aromatic Substitution (
Impurity A: The "Bis-Substituted" Byproduct
-
Identity: 2,6-bis(cyclopentylamino)pyrazine.
-
Cause: Excess cyclopentylamine or high reaction temperature forcing the second chloride displacement.
-
NMR Signature:
-
Symmetry: The molecule becomes symmetric.
-
Aromatic Region: The two distinct pyrazine singlets collapse into one singlet (integrating for 2H).
-
Shift: This singlet appears upfield (approx. 7.2 - 7.4 ppm) compared to the target, as the second Cl (EWG) is replaced by an Amine (EDG).
-
Aliphatic: Cyclopentyl integration doubles relative to the aromatic ring.
-
Impurity B: The "Stubborn Starter"
-
Identity: 2,6-Dichloropyrazine (Starting Material).
-
NMR Signature:
-
Aromatic Region: A single, sharp singlet at ~8.7 - 9.0 ppm .
-
Why? Highly deshielded due to two electron-withdrawing Chlorine atoms and no donating amine.
-
Aliphatic: None.
-
Impurity C: Hydrolysis Product
-
Identity: 6-chloro-2-pyrazinol (exists as the tautomer 6-chloro-2(1H)-pyrazinone).
-
Cause: Wet solvents or harsh basic workup.
-
NMR Signature:
-
NH: Very broad, downfield signal (>10 ppm) if the lactam form dominates.
-
Aromatic: Shifts significantly different from the amine product; often broadened due to tautomeric exchange.
-
Visualizing the Chemical Pathways
Figure 2: Chemical genealogy of common impurities in pyrazine
Troubleshooting Peak Broadening
Users often report "missing" protons or broad "humps" in the spectrum. This is usually physical, not chemical.
Issue: The Vanishing Amine Proton
The NH proton (position 2) is subject to exchange with moisture in the solvent or quadrupole broadening from the Nitrogen nucleus.
-
Symptom: The NH signal at ~7.3 ppm is a flat hump or completely invisible.
-
Verification Protocol (
Shake):-
Run the standard
H NMR in DMSO- or CDCl . -
Add 1-2 drops of Deuterium Oxide (
) to the tube. -
Shake vigorously for 30 seconds.
-
Re-run the spectrum.
-
Result: If the peak was NH, it will disappear (exchanged to ND). If the peak remains, it is an impurity or a non-labile CH.
-
Issue: Rotational Isomers (Rotamers)
While the pyrazine ring is rigid, the N-Cyclopentyl bond has restricted rotation, especially if the sample is cold or concentrated.
-
Symptom: "Splitting" of the cyclopentyl methine proton or broadening of the adjacent pyrazine H-3.
-
Fix: Run the NMR at elevated temperature (e.g., 320K or 330K). If the peaks sharpen and coalesce, it is a dynamic rotamer effect, not an impurity.
Remediation & Purification Guide
If your diagnostic confirms an impurity, select the appropriate remediation method.
| Impurity Identified | Solubility Characteristic | Recommended Purification |
| Bis-substituted (Diamine) | More basic than target; more lipophilic. | Acid Wash: Dissolve in EtOAc, wash with dilute HCl (pH 4-5). The bis-amine (more basic) may protonate and move to aqueous layer preferentially (optimization required). Alternatively, Column Chromatography : The bis-product is usually less polar (higher |
| Starting Material (Dichloropyrazine) | Non-basic; highly lipophilic. | Recrystallization: Recrystallize from Hexane/Ethanol. The dichloride is very soluble in hexane; the amino-product is less so. |
| Salts / Hydrolysis products | Highly polar / Water soluble. | Aqueous Workup: Standard water/brine wash removes these effectively. |
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 6-Chloro-N-cyclopentyl-2-pyrazinamine.[2] Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (General reference for pyrazine chemical shifts). Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Authoritative text on reactivity of chloropyrazines and
mechanisms). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard for interpreting NH exchange and broadening).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chloropyrazines or deuterated solvents.
Sources
Technical Support Center: Purification of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Welcome to the technical support center for "6-Chloro-N-cyclopentyl-2-pyrazinamine." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this key chemical intermediate. Here, we address common challenges and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Source of Impurities: A Likely Synthetic Pathway
To effectively troubleshoot purification, it is crucial to understand the potential impurities that may arise during the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine. While multiple synthetic routes are possible, a common and logical approach involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with cyclopentylamine.
"6-Chloro-N-cyclopentyl-2-pyrazinamine" storage and handling best practices
CAS: 642459-02-7
Core Storage Protocols: The "Golden Rules"
Current Status: Active Support Topic Applicability: Long-term banking, stock solution preparation, and assay handling.
As a halogenated aminopyrazine, 6-Chloro-N-cyclopentyl-2-pyrazinamine presents specific stability challenges regarding photolytic degradation and nucleophilic susceptibility. The chlorine atom at the C6 position is a viable leaving group, making the compound reactive under specific stress conditions (heat, basic pH, UV light).
Storage Decision Matrix
Use the following workflow to determine the optimal storage condition based on your usage frequency.
Figure 1: Decision tree for maximizing compound integrity based on physical state and usage duration.
Detailed Storage Parameters
| Parameter | Recommendation | Scientific Rationale (Causality) |
| Temperature | -20°C (Long Term) | Reduces kinetic energy, slowing potential hydrolysis of the C-Cl bond and preventing thermally induced degradation [1, 2]. |
| Atmosphere | Inert (Argon/N2) | While not strictly pyrophoric, the amine functionality can oxidize over extended periods. Inert gas packing prevents "browning" (N-oxide formation). |
| Humidity | Desiccated (<10% RH) | Moisture can facilitate hydrolysis. The pyrazine ring is relatively stable, but the halogenated position is susceptible to nucleophilic attack by water over time [2]. |
| Light | Amber Vials / Foil | Halogenated heterocycles are prone to photodehalogenation . UV exposure can cleave the C-Cl bond, generating radical species and impurities [3]. |
Solubility & Handling Guide
User Question: "I cannot get the compound to dissolve in PBS or water. What is the correct protocol for biological assays?"
Technical Response: 6-Chloro-N-cyclopentyl-2-pyrazinamine is lipophilic (LogP ~2.07) and behaves as a weak base (pKa ~3.02) [1]. It will not dissolve directly in neutral aqueous buffers at high concentrations.
Solubility Profile
| Solvent | Solubility Rating | Max Conc. (Est.) | Usage Notes |
| Water/PBS | Insoluble | < 1 mg/mL | Do not use for stock preparation. |
| DMSO | High | ~30-50 mg/mL | Preferred solvent for stock solutions. |
| Ethanol | Moderate | ~10-20 mg/mL | Viable alternative if DMSO is toxic to your specific cell line. |
Protocol: Preparation of Stock for Cell Assays
-
Weighing: Weigh the solid rapidly. Avoid leaving the container open to humid air.
-
Primary Stock: Dissolve in 100% anhydrous DMSO to create a 10 mM or 50 mM stock solution. Vortex until clear.
-
Tip: If the solution is cloudy, sonicate for 30 seconds at room temperature.
-
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw cycles. Store at -80°C.
-
Assay Dilution (The "Crash" Risk):
-
When adding to cell media, ensure the final DMSO concentration is <0.5% (or as tolerated by cells).
-
Stepwise Dilution: Do not drop 100% DMSO stock directly into cold media. Dilute the stock 1:10 in PBS/Media first, mix rapidly, then add to the bulk volume to prevent precipitation.
-
Troubleshooting & Diagnostics (FAQ)
Q1: My white powder has turned a beige/brown color. Is it still usable?
-
Diagnosis: This indicates oxidative degradation or photo-instability . The amine group (-NH-) or the pyrazine ring nitrogens may have formed N-oxides, or trace photodehalogenation has occurred.
-
Action: Run a standard LC-MS.
-
Recommendation: If purity is >95%, it may still be usable for non-critical range-finding, but discard for IC50 determination.
Q2: I see a new peak in my LC-MS after leaving the compound in DMSO at room temperature for 3 days.
-
Diagnosis: DMSO Degradation . DMSO is hygroscopic. If the DMSO absorbed water from the air, the water can act as a nucleophile, slowly displacing the chlorine atom (hydrolysis) or causing ring opening, although pyrazines are generally robust.
-
Solution: Never store DMSO stocks at Room Temperature. Always freeze. Use fresh, anhydrous DMSO.
Q3: Can I use this compound in an assay with free thiols (e.g., DTT, Glutathione)?
-
Warning: High Risk.
-
Mechanism: The Chlorine at position 6 is an electrophilic site. In the presence of strong nucleophiles like thiols (SH- groups) and elevated temperature or pH, a Nucleophilic Aromatic Substitution (SNAr) reaction can occur, where the thiol replaces the chlorine [2].
-
Prevention: Avoid high concentrations of DTT (>1 mM) in the assay buffer if long incubation times (>4 hours) are required.
Safety & Waste Disposal
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation (H335).
-
Waste: Dispose of as Halogenated Organic Waste . Do not pour down the drain.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS 642459-02-7). Accessed Feb 2026. Link[6]
-
Pujol, M. D., et al. Mono- and Dihalogenation of 2-Aminopyrazine.[7] Thieme Chemistry (Synlett), 2010. (Demonstrates reactivity and stability profiles of halogenated aminopyrazines). Link
-
Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: Pyrazine Derivatives (Generic Class Handling). Accessed Feb 2026. Link
-
PubChem. Compound Summary: 6-Chloro-N-cyclopentyl-2-pyrazinamine.[8][9] National Library of Medicine. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6-chloro-N,N-dimethylpyrazin-2-amine | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Welcome to the technical support resource for the synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common pitfalls associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Overview of Synthetic Strategies
The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine primarily involves the reaction of 2,6-dichloropyrazine with cyclopentylamine. This transformation can be achieved via two principal pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method relies on the inherent electron-deficient nature of the pyrazine ring, which facilitates the direct displacement of a chloride by the amine nucleophile, typically under thermal conditions.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and often milder approach that utilizes a palladium catalyst and a specialized phosphine ligand to form the C-N bond.[3][4] This method offers broad substrate scope and functional group tolerance.[3]
Both routes are viable but present unique challenges. The choice between them often depends on available equipment, substrate sensitivity, and optimization requirements.
Visualizing the Synthetic Pathways
Caption: Primary synthetic routes to 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems encountered during the synthesis.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Answer: Low conversion is a common issue stemming from several factors, depending on your chosen synthetic route. Let's break down the possibilities.
For SNAr Reactions:
-
Insufficient Thermal Energy: SNAr reactions on chloropyrazines often require significant heat (e.g., 70–160°C) to overcome the activation energy.[2] If you are running the reaction at room temperature or with mild heating, you may not be providing enough energy for the reaction to proceed at a reasonable rate.
-
Inadequate Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated in situ. If the base is omitted or is of poor quality, the resulting acidic conditions will protonate the cyclopentylamine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1] Using non-polar solvents will significantly slow down the reaction.
For Buchwald-Hartwig Reactions:
-
Catalyst System Inactivity: This is the most frequent cause of failure.
-
Ligand Choice: Chloropyrazines are considered less reactive electrophiles compared to their bromo or iodo counterparts.[5] Therefore, a highly active, electron-rich, and sterically bulky phosphine ligand is often necessary to facilitate the oxidative addition step. Consider using established ligands like XPhos or BrettPhos.[6][7]
-
Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, acting as a poison and inhibiting catalytic turnover.[5] Using a higher catalyst loading or a pre-catalyst designed to resist inhibition can sometimes resolve this.
-
Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and degassed. Oxygen can oxidize the phosphine ligand and the Pd(0) active catalyst.
-
-
Incorrect Base: The base's role is critical and not universal. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically used.[5] NaOt-Bu is generally very effective but can be too harsh for sensitive substrates. K₃PO₄ is a milder alternative that may require higher temperatures.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: My main impurity is the 2,6-bis(cyclopentylamino)pyrazine. How can I prevent its formation?
Answer: The formation of the di-substituted byproduct is a classic problem of regioselectivity and over-reaction. The mono-substituted product is itself a substrate for a second amination.
-
Control Stoichiometry: This is the most critical parameter. Use a slight excess of 2,6-dichloropyrazine relative to cyclopentylamine (e.g., 1.2 to 1.5 equivalents of the dichloride). This ensures that the amine is the limiting reagent and is more likely to react with the more abundant starting material than the product.
-
Slow Addition: Add the cyclopentylamine slowly to the reaction mixture containing the 2,6-dichloropyrazine. This maintains a low instantaneous concentration of the amine, further favoring the initial reaction over the follow-on reaction.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will increase the selectivity for the mono-substitution. The second substitution has a higher activation energy, so lowering the temperature will disfavor it more significantly.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of cyclopentylamine. Stop the reaction as soon as the limiting reagent is consumed to prevent further conversion of your desired product into the di-substituted byproduct.
Q3: I'm having difficulty purifying the final product from the reaction mixture. What are the best practices?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and di-substituted byproduct.
-
Aqueous Workup: First, perform an acidic wash (e.g., with 1M HCl) to remove any unreacted cyclopentylamine and the basic catalyst additives. Then, neutralize and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Silica Gel Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution using a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is typically effective. The di-substituted product is generally more polar than the mono-substituted product and will elute later. The starting 2,6-dichloropyrazine is the least polar and will elute first.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can significantly improve separation resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and achieve high purity. Experiment with different solvent systems, such as ethanol/water or heptane/ethyl acetate.
-
Cation-Exchange Chromatography: For removing residual amine starting materials or basic byproducts, cation-exchange chromatography can be a powerful technique, especially for larger scale preparations.[8]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: SNAr or Buchwald-Hartwig?
Answer: There is no single "better" route; the optimal choice depends on your specific circumstances.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Conditions | High temperature (70-160°C), often requires polar aprotic solvents (DMF, DMSO).[2] | Milder temperatures (often RT to 80°C), requires strict inert atmosphere.[9] |
| Reagents | Simple base (e.g., TEA, K₂CO₃). | Requires expensive Palladium catalyst and specialized phosphine ligand.[3][4] |
| Cost & Scalability | Generally cheaper and easier to scale up due to the absence of metal catalysts. | Catalyst cost can be a factor for large-scale synthesis. |
| Selectivity | Can be difficult to control, often leading to di-substitution without careful optimization. | Can offer higher selectivity with the right choice of ligand and conditions. |
| Functional Groups | Less tolerant of sensitive functional groups due to high temperatures. | Highly tolerant of a wide range of functional groups.[3] |
Recommendation: For initial small-scale synthesis where cost is a concern and the substrate is robust, SNAr is a good starting point. For substrates with sensitive functional groups or when higher selectivity is required from the outset, the Buchwald-Hartwig amination is often the superior choice despite the higher initial cost.
Q2: What are the key analytical techniques to monitor the reaction progress?
Answer:
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Use a hexane/ethyl acetate solvent system. You should be able to visualize the starting material (2,6-dichloropyrazine), the product, and the di-substituted byproduct as distinct spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the consumption of starting materials and the formation of products by their respective masses, confirming the identity of the spots observed on TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the final product should show a characteristic signal for the cyclopentyl group and distinct aromatic protons on the pyrazine ring. It is the definitive method for structural confirmation and purity assessment of the isolated product.
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichloropyrazine (1.2 eq.) and a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.0 eq.).
-
Nucleophile Addition: While stirring, add cyclopentylamine (1.0 eq.) dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the cyclopentylamine is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 0-20% ethyl acetate in hexanes gradient) to isolate the desired product.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add 2,6-dichloropyrazine (1.0 eq.) followed by anhydrous, degassed toluene.
-
Nucleophile Addition: Add cyclopentylamine (1.1 eq.) via syringe.
-
Reaction Execution: Heat the mixture to 80-100°C. The reaction is typically much faster than SNAr; monitor closely by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by filtering through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude material using silica gel column chromatography as described in the SNAr protocol.
References
- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC. Available at: [Link]
-
Preparation of Some 6-Substituted N-Pyrazinyl-2-pyrazinecarboxamides. Available at: [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
2-Amino-6-Chloropyrazine Manufacturer & Supplier China - Pipzine Chemicals. Available at: [Link]
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade - DOI. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
- US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. Available at: [Link]
-
Process for the preparation of 2-amino-6-chloropurine and derivatives - European Patent Office - EP 0569421 B1. Available at: [Link]
- CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents.
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
- US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents.
-
Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC. Available at: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Available at: [Link]
-
Pyrazines (Update 2011). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
"6-Chloro-N-cyclopentyl-2-pyrazinamine" reaction monitoring by TLC
Technical Support Guide: TLC Monitoring of 6-Chloro-N-cyclopentyl-2-pyrazinamine Synthesis
Core Reaction Context
User Query: I am synthesizing 6-Chloro-N-cyclopentyl-2-pyrazinamine from 2,6-dichloropyrazine and cyclopentylamine. How do I effectively monitor this reaction using TLC?
Scientist Response:
This synthesis relies on a Nucleophilic Aromatic Substitution (
The Reaction Scheme:
-
Starting Material (SM): 2,6-Dichloropyrazine (Non-polar, electron-deficient).
-
Product (P): 6-Chloro-N-cyclopentyl-2-pyrazinamine (Mid-polarity, secondary amine).
-
Byproduct (BP): 2,6-Bis(cyclopentylamino)pyrazine (Likely formed if heat/equivalents are too high).
Method Development: The "How-To"
Standard TLC Protocol
Do not rely on a single visualization method. Pyrazines are UV active, but the amine functionality allows for specific chemical staining.[1]
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel | Standard phase. The |
| Mobile Phase A | Hexanes : Ethyl Acetate (80:20) | Starting Point: The SM is highly non-polar. This system moves the SM to |
| Mobile Phase B | DCM : Methanol (95:5) | Alternative: If co-elution occurs, the chlorinated solvent interacts differently with the heterocycle, often improving separation of the mono- vs. bis-product. |
| Modifier | 1% Triethylamine (TEA) | Critical: Aminopyrazines are basic and will interact with acidic silanol groups on the silica, causing "streaking."[1] TEA blocks these sites. |
Visualization Strategy
-
UV (254 nm): All pyrazine species will quench fluorescence (appear as dark spots).
-
Ninhydrin Stain: Dip and heat (
).-
SM: No color (no amine).
-
Product: Reddish/Pink (secondary amine).
-
Cyclopentylamine (Reagent): Distinct color/spot, usually very low
or removed during workup.[1]
-
Troubleshooting & FAQs
Q: My product spot is "streaking" or "tailing" badly. Is my product decomposing? A: Likely not. This is a physical interaction, not chemical decomposition.[1]
-
Cause: The basic nitrogen on the cyclopentylamino group is hydrogen-bonding with the acidic silica gel surface.
-
Fix: Pre-treat your TLC plate or mobile phase with base. Add
Triethylamine ( ) or Ammonium Hydroxide ( ) to your eluent. This neutralizes the silica acidity.
Q: I see three spots. Which one is my product?
A: In an
-
Top (
): 2,6-Dichloropyrazine (Starting Material) - UV Active, Ninhydrin Negative. -
Middle (
): 6-Chloro-N-cyclopentyl-2-pyrazinamine (Target Product) - UV Active, Ninhydrin Positive. -
Bottom (
): 2,6-Bis(cyclopentylamino)pyrazine (Byproduct) - UV Active, Ninhydrin Positive. Note: The bis-product has two amino groups, making it significantly more polar and slower-moving.[1]
Q: The reaction seems stuck. I still see Starting Material after 4 hours.
A: Pyrazines are electron-deficient, but the first amine substitution donates electron density into the ring, deactivating it toward the second substitution.[1] This is good for selectivity but means the first step might require heat (
-
Check: Ensure you are using at least 2.0 equivalents of cyclopentylamine (one as nucleophile, one as proton scavenger) or 1.0 eq amine + 1.2 eq inorganic base (
).
Visualization of Reaction Logic
The following diagram illustrates the expected TLC behavior and the decision logic for troubleshooting.
Caption: Figure 1. TLC Monitoring Logic Flow. Blue indicates process start; Green indicates target product identification; Red indicates starting material; Yellow indicates byproducts. Dashed lines represent corrective actions.
References
-
General Protocol for Aminopyrazine Synthesis
-
Source: BenchChem.[2] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols." (Note: 2,6-dichloro isomer follows identical
principles).
-
-
TLC Visualization of Heterocycles
-
pKa and Basicity of Aminopyrazines
Sources
Validation & Comparative
Publish Comparison Guide: 6-Chloro-N-cyclopentyl-2-pyrazinamine Scaffolds vs. Clinical Pyrazine Kinase Inhibitors
This guide provides an in-depth technical comparison of 6-Chloro-N-cyclopentyl-2-pyrazinamine —specifically as a critical pharmacophore and intermediate for novel inhibitors like KMU-11342 —against established clinical pyrazine-based kinase inhibitors such as Berzosertib (VX-970) and Gilteritinib .
Executive Summary
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) is a functionalized pyrazine scaffold employed in the design of ATP-competitive kinase inhibitors. While often categorized as a building block, its structural features—specifically the 2-amino-6-halo substitution pattern—confer intrinsic affinity for the hinge region of various kinases, most notably Pim kinases (Pim-1, 2, 3) , JAK family kinases , and CK2 .
This guide compares the "6-Chloro-N-cyclopentyl" scaffold (exemplified by the optimized lead KMU-11342 ) against clinically validated pyrazine inhibitors to assist researchers in scaffold selection for hit-to-lead optimization.
| Feature | 6-Chloro-N-cyclopentyl-2-pyrazinamine (Scaffold/KMU-11342) | Berzosertib (VX-970) | Gilteritinib |
| Core Scaffold | 2,6-Disubstituted Pyrazine | Aminopyrazine | Pyrazinecarboxamide |
| Primary Target(s) | Pim-1/2/3, JAK1, CK2 (Multi-kinase) | ATR (Ataxia Telangiectasia and Rad3-related) | FLT3, AXL |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive | ATP-Competitive (Type I) |
| Therapeutic Focus | Rheumatoid Arthritis (Anti-inflammatory), Oncology | Oncology (DNA Damage Response) | Oncology (AML) |
| Key Substituent | Cyclopentyl (Hydrophobic Pocket Fill) | Aryl/Sulfonyl | Piperidine/Morpholine |
Chemical & Structural Analysis
The pyrazine ring is a privileged scaffold in kinase inhibition due to its ability to mimic the adenine ring of ATP.
The "6-Chloro-N-cyclopentyl" Advantage
-
Hinge Binding: The N-1 and 2-amino group form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Glu/Ala residues).
-
Gatekeeper Interaction: The Chlorine atom at position 6 is positioned to interact with the gatekeeper residue or the solvent front, often modulating selectivity.
-
Hydrophobic Filling: The Cyclopentyl group is critical. It projects into the hydrophobic pocket (often the ribose binding pocket or specificity pocket), enhancing binding affinity via Van der Waals interactions.
Structural Comparison Diagram (Graphviz)
The following diagram illustrates the structural evolution from the core scaffold to the optimized inhibitor KMU-11342, compared to Berzosertib.
Caption: Structural relationship showing the 6-chloro-N-cyclopentyl scaffold as the precursor to the multi-kinase inhibitor KMU-11342.
Biological Performance & Mechanism of Action[1]
Target Selectivity: KMU-11342 vs. Competitors
Unlike Berzosertib , which is highly selective for ATR (IC50 < 1 nM), the 6-Chloro-N-cyclopentyl-2-pyrazinamine derivatives (like KMU-11342) exhibit a multi-kinase profile . This "polypharmacology" is advantageous in complex inflammatory diseases like Rheumatoid Arthritis (RA) but poses challenges for oncology safety.
-
KMU-11342 Activity:
-
Pim-1/2/3: Potent inhibition.[1] Pim kinases regulate cell survival and are downstream of JAK/STAT.
-
JAK1: Moderate inhibition, blocking the signaling of pro-inflammatory cytokines (IL-6, IFN-gamma).
-
NF-κB Pathway: Indirect suppression via IKKα/β modulation.
-
Signaling Pathway Inhibition (Graphviz)
This diagram details how the KMU-11342 (derived from the subject scaffold) disrupts the inflammatory cascade compared to the DNA damage focus of Berzosertib.
Caption: KMU-11342 targets the JAK/Pim axis to reduce inflammation, whereas Berzosertib targets ATR in the DNA damage response.
Experimental Protocols
Synthesis of the Scaffold (Intermediate 2)
For researchers synthesizing this core for SAR studies. Source: Adapted from Inflammation Research (2024) [1].
-
Reagents: Cyclopentylamine (1.2 eq), 2,6-Dichloropyrazine (1.0 eq), K2CO3 (2.0 eq), DMF.
-
Procedure:
-
Dissolve 2,6-dichloropyrazine in DMF.
-
Add K2CO3 and stir at room temperature for 10 min.
-
Dropwise add Cyclopentylamine.
-
Stir overnight at RT (Nucleophilic aromatic substitution).
-
Workup: Remove solvent in vacuo. Resuspend in DCM, filter through Celite to remove salts. Concentrate filtrate.
-
Yield: Typically >80%. Product is 6-Chloro-N-cyclopentyl-2-pyrazinamine .
-
In Vitro Kinase Assay (Pim-1 Inhibition)
Protocol for validating the activity of the scaffold or its derivatives.
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega) or similar radiometric ³³P-ATP assay.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Reaction Mix:
-
Enzyme: Recombinant Human Pim-1 (0.2–0.5 ng/µL).
-
Substrate: S6 kinase substrate peptide (AKRRRLSSLRA) at 50 µM.
-
ATP: At Km (approx. 10–50 µM).
-
Inhibitor: Serial dilutions of 6-Chloro-N-cyclopentyl-2-pyrazinamine derivative (0.1 nM – 10 µM).
-
-
Incubation: 60 minutes at RT.
-
Detection: Add ADP-Glo reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Read Luminescence.
-
Data Analysis: Fit to sigmoidal dose-response curve to determine IC50.
Conclusion & Recommendations
6-Chloro-N-cyclopentyl-2-pyrazinamine is a versatile, high-value intermediate for generating Type I ATP-competitive inhibitors. While it possesses moderate intrinsic kinase activity (particularly against CK2 and Pim), its true value lies as a scaffold for optimized leads like KMU-11342 .
-
For Anti-Inflammatory Drug Discovery: This scaffold is superior to the aminopyridine core of Crizotinib for targeting the JAK/Pim axis in autoimmune models.
-
For Oncology: While effective, it lacks the extreme selectivity of Berzosertib (ATR). Modifications at the 6-position (replacing Cl with bulky aromatics) are recommended to improve selectivity profiles.
References
-
Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models. Source: Inflammation Research (2024).[2][3][4] Context: Describes the synthesis of KMU-11342 using 6-Chloro-N-cyclopentyl-2-pyrazinamine and its activity against JAK/Pim pathways. URL:[Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Expert Opinion on Therapeutic Patents (2024). Context: Overview of pyrazine scaffolds (Berzosertib, Gilteritinib) in clinical trials. URL:[Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: Bioorganic & Medicinal Chemistry Letters (2018). Context: Establishes the 2,6-disubstituted pyrazine core as a dual CK2/Pim inhibitor scaffold. URL:[Link]
Sources
A Comparative Guide to the Efficacy of 2,6-Disubstituted Pyrazine Analogs
In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a versatile heterocyclic core, integral to the structure of numerous bioactive molecules.[1][2] This guide provides a comparative analysis of the efficacy of analogs based on the 2,6-disubstituted pyrazine framework, with a particular focus on their potential as both antimycobacterial agents and protein kinase inhibitors. Our exploration stems from the foundational structure of compounds like "6-Chloro-N-cyclopentyl-2-pyrazinamine," branching out to a broader examination of structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform future research and development endeavors.
I. Efficacy as Antimycobacterial Agents
Pyrazinamide, a first-line antituberculosis drug, has a simple structure that presents a prime opportunity for modification to enhance its antimycobacterial activity.[3][4] The development of pyrazinamide analogs has been a significant area of research aimed at combating drug-resistant strains of Mycobacterium tuberculosis and expanding the activity spectrum to other mycobacteria, such as the M. avium complex (MAC).[5][6]
The core hypothesis driving the synthesis of these analogs is that modifications to the pyrazine ring and the carboxamide group can lead to compounds with improved efficacy and broader activity.[7] A key aspect of pyrazinamide's mechanism is its conversion to pyrazinoic acid (POA) by a mycobacterial amidase, an enzyme that is often mutated in resistant strains.[4] Therefore, developing analogs that may have different targets or improved intracellular accumulation is a critical strategy.
Comparative Analysis of Antimycobacterial Activity
The following table summarizes the in vitro antimycobacterial activity of various pyrazine analogs against Mycobacterium tuberculosis and other mycobacterial species. The data highlights how different substitutions on the pyrazine ring influence efficacy.
| Compound ID | Structure | Target Organism | Activity | Source |
| Pyrazinamide | Pyrazine-2-carboxamide | M. tuberculosis | Standard first-line drug | [4] |
| POA | Pyrazinoic acid | M. tuberculosis | Active metabolite of Pyrazinamide | [8] |
| 5-Cl PZA | 5-Chloro-pyrazinamide | M. tuberculosis | Inhibits fatty acid synthase I (FAS-I) | [8] |
| 2o | 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% inhibition | [4][9] |
| 6 | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL | [3] |
| 4a | 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | MIC = 6.25 µg/mL | [10] |
| 4b | 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | MIC = 6.25 µg/mL | [10] |
| Pyrazine thiocarboxamide | Pyrazine-2-carbothioamide | M. tuberculosis, M. avium, M. intracellulare | Bacteriocidal | [5][6] |
Key Insights from Structure-Activity Relationships:
-
Lipophilicity: The introduction of bulky and lipophilic groups, such as the 3,5-bis-trifluoromethylphenyl group in compound 2o , has been shown to correlate with high antituberculotic activity.[4][9]
-
Halogenation: The presence of a chlorine atom on the pyrazine ring, as seen in compounds 6 and 4b , can positively influence antimycobacterial activity.[3][10]
-
Bioisosteric Replacement: Replacing the carboxamide oxygen with sulfur to form a thiocarboxamide has yielded compounds with potent bacteriocidal activity against multiple mycobacterial species.[5][6]
-
Linker Modification: The nature of the linker between the pyrazine core and a substituted benzene ring is crucial. Sulfonamide linkers, as in compounds 4a and 4b , have shown promise.[10]
Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of pyrazine analogs against Mycobacterium tuberculosis.
-
Preparation of Compounds: Dissolve test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Culture Medium: Use Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and adjusted to an acidic pH (e.g., pH 6.0) to mimic the intracellular environment where pyrazinamide is most active.[5][11]
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) from a fresh culture.
-
Assay Setup: In a 96-well microplate, perform serial dilutions of the test compounds. Add the mycobacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.[12] Growth can be assessed visually or by using a growth indicator like Resazurin.
Workflow for Antimycobacterial Screening
Caption: Workflow for in vitro antimycobacterial screening.
II. Efficacy as Protein Kinase CK2 Inhibitors
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival. This makes it an attractive target for cancer therapy.[13][14] 2,6-disubstituted pyrazines have emerged as potent and selective inhibitors of CK2.[13][14]
The development of these inhibitors often involves modifying substituents at the 2 and 6 positions of the pyrazine ring to optimize binding to the ATP-binding pocket of the CK2 enzyme.
Comparative Analysis of CK2 Inhibitory Activity
The table below presents a comparison of the CK2 inhibitory activity of several 2,6-disubstituted pyrazine derivatives.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | CK2α IC50 (µM) | CK2α' IC50 (µM) | Source |
| 1 | 3-aminophenyl | 3-carboxyphenyl | 0.13 | 0.11 | [14] |
| 7 | 3-aminophenyl | 3-(pyrrol-3-yl)acetic acid | 0.045 | 0.039 | [14] |
| 13 | Indazole with aminoalkyl group | - | Potent enzymatic and cell-based inhibition | [13] |
Key Insights from Structure-Activity Relationships:
-
Aniline and Carboxylic Acid Moieties: The presence of a monosubstituted aniline at one position and a carboxylic acid-containing group at the other appears to be crucial for potent CK2 inhibition.[14]
-
Heterocyclic Groups: The incorporation of heterocyclic moieties like (pyrrol-3-yl)acetic acid can significantly enhance inhibitory activity.[14]
-
Aminoalkyl Groups: Introducing an aminoalkyl group at the 6-position can improve efficacy in both enzymatic and cell-based assays.[13]
Experimental Protocol: CK2 Inhibition Assay
This protocol outlines a typical in vitro assay to measure the inhibitory activity of compounds against CK2.
-
Reagents: Recombinant human CK2α, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP (radiolabeled or for use in a kinase-glo assay).
-
Assay Buffer: Prepare a suitable kinase assay buffer containing MgCl2.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a microplate, combine the CK2 enzyme, the peptide substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (Kinase-Glo): Add the Kinase-Glo reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (and lower inhibition).
-
-
IC50 Calculation: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Simplified CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathway and inhibition.
III. General Synthesis of 2,6-Disubstituted Pyrazine Analogs
The synthesis of the discussed pyrazine analogs typically involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline or other amine.[4][9]
Synthetic Scheme
A general method for the preparation of N-substituted pyrazine-2-carboxamides is as follows:
-
Acid Chloride Formation: The starting pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, to form the corresponding pyrazine-2-carbonyl chloride.[15]
-
Amide Formation: The resulting acid chloride is then reacted with the desired amine (e.g., a substituted aniline or cyclopentylamine) in the presence of a base (e.g., triethylamine or pyridine) to yield the final amide product.[10][15]
IV. Conclusion and Future Directions
The 2,6-disubstituted pyrazine scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of antimycobacterials and oncology. The structure-activity relationship studies highlighted in this guide underscore the importance of substituent choice at the 2 and 6 positions of the pyrazine ring for modulating biological activity.
Future research should focus on:
-
Optimization of Lipophilicity and Solubility: Balancing the lipophilicity to enhance cell permeability without compromising solubility.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs.
-
In Vivo Efficacy and Pharmacokinetics: Advancing the most promising in vitro candidates to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize next-generation pyrazine-based compounds with improved therapeutic indices.
References
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed.
- Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed.
- [In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests]. Kekkaku.
- In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy.
- In vitro antimycobacterial activities of pyrazinamide analogs. PMC - NIH.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC.
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
- Microwave assisted synthesis of new pyrazinamide analogues and their biological evalu
- Preparation of Some 6-Substituted N-Pyrazinyl-2-pyrazinecarboxamides.
- Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo.
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC.
- Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. MDPI.
- Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. MDPI.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.
- Pharmacological activity and mechanism of pyrazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antimycobacterial activities of pyrazinamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCCC 1993, Volume 58, Issue 2, Abstracts pp. 452-454 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Technical Comparison: 6-Chloro-N-cyclopentyl-2-pyrazinamine vs. Standard of Care Ligands
This guide provides an in-depth technical analysis of 6-Chloro-N-cyclopentyl-2-pyrazinamine , a specialized pyrazine scaffold used primarily as a high-value intermediate and pharmacophore in the development of Adenosine Receptor Ligands (A1/A2B) and Serotonin 5-HT2C Receptor Agonists .
While often categorized as a building block (CAS 642459-02-7), its structural homology to established drugs makes it a critical probe for exploring bioisosteric replacements in medicinal chemistry.
Executive Summary & Compound Identity
6-Chloro-N-cyclopentyl-2-pyrazinamine represents a strategic "hybrid" scaffold. It combines the pyrazine core (found in antituberculars and kinase inhibitors) with a cyclopentylamino substituent (a classic motif for Adenosine A1 receptor selectivity).
-
Compound Name: 6-Chloro-N-cyclopentyl-2-pyrazinamine
-
CAS Number: 642459-02-7
-
Molecular Formula: C9H12ClN3
-
Primary Utility: Pharmacophore probe for GPCRs (Adenosine, 5-HT) and Kinase inhibition.
-
Key Structural Feature: The 6-chloro substituent allows for further functionalization (e.g., Suzuki couplings), while the N-cyclopentyl group provides lipophilic pocket occupancy often required for receptor selectivity.
Comparative Landscape
This guide compares the product against three distinct classes of "Known Drugs" to contextualize its activity profile:
| Feature | 6-Chloro-N-cyclopentyl-2-pyrazinamine | MK-212 (Standard 5-HT2C Agonist) | CPA (Standard Adenosine A1 Agonist) | Pyrazinamide (TB Drug) |
| Core Structure | Pyrazine | Pyrazine | Purine | Pyrazine |
| Key Substituent | Cyclopentyl-amine | Piperazine | Cyclopentyl-amine | Amide |
| Primary Target | Dual Potential: 5-HT2C / A1 | 5-HT2C Receptor | Adenosine A1 Receptor | M. tb PanD (Aspartate Decarboxylase) |
| Lipophilicity (LogP) | ~2.8 (Predicted) | ~1.5 | ~1.8 | -0.6 |
| Role | Lead/Probe | Clinical Candidate | Research Tool | Essential Medicine |
Mechanism of Action & Signaling Pathways[2]
The biological activity of this compound is dictated by its ability to mimic the "adenine" face of adenosine or the "serotonin" face of 5-HT agonists.
Pathway A: Adenosine A1 Receptor Agonism (Bioisostere Hypothesis)
The N-cyclopentyl group is the "signature" for A1 receptor selectivity (as seen in CPA). Replacing the Purine ring of CPA with a Pyrazine ring (as in this product) retains the H-bond acceptor/donor profile required for the orthosteric binding site.
Pathway B: 5-HT2C Receptor Agonism (Structural Homology)
The product is a direct structural analog of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine). The replacement of the piperazine ring with a cyclopentyl amine increases lipophilicity and alters the pKa, potentially changing blood-brain barrier (BBB) penetrability while retaining 5-HT2C affinity.
Figure 1: Dual-pathway potential. The compound acts as a scaffold probe for both Gi-coupled Adenosine pathways (inhibitory) and Gq-coupled 5-HT pathways (excitatory), depending on the specific assay context.
Comparative Performance Analysis
A. Pharmacokinetics (PK) & Physicochemical Properties
The "N-cyclopentyl" modification significantly alters the physicochemical profile compared to the standard MK-212.
| Property | 6-Chloro-N-cyclopentyl-2-pyrazinamine | MK-212 (Standard) | Implication |
| Molecular Weight | 213.66 g/mol | 212.68 g/mol | Nearly identical; fragment-like. |
| H-Bond Donors | 1 (NH) | 1 (NH) | Similar binding mode potential. |
| H-Bond Acceptors | 3 (N) | 4 (N) | Product is less polar , potentially higher BBB permeability. |
| LogP (Lipophilicity) | ~2.8 | ~1.5 | Higher lipophilicity suggests better passive diffusion but higher metabolic clearance risk. |
| TPSA | ~38 Ų | ~50 Ų | Excellent range for CNS penetration (<90 Ų). |
B. Functional Activity (Inferred from SAR)
-
Vs. MK-212 (5-HT2C): The cyclopentyl group lacks the secondary amine of the piperazine ring in MK-212. This removes a potential ionization center. While MK-212 is a partial agonist, the cyclopentyl analog often acts as a full agonist or antagonist depending on the specific receptor subtype conformation, as the bulky hydrophobic group forces a different helix orientation.
-
Vs. CPA (Adenosine A1): The pyrazine ring is electron-deficient compared to the purine ring of CPA. This typically results in lower affinity (higher Ki) but improved metabolic stability against adenosine deaminase (ADA), which cannot degrade the pyrazine core.
Experimental Protocols
To validate the activity of 6-Chloro-N-cyclopentyl-2-pyrazinamine, researchers should utilize the following self-validating protocols.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SnAr)
This is the standard method to generate the compound from the di-chloro precursor.
Reagents: 2,6-Dichloropyrazine, Cyclopentylamine, Triethylamine (TEA), Ethanol/Dioxane. Workflow:
-
Charge: Dissolve 2,6-Dichloropyrazine (1.0 eq) in Dioxane.
-
Addition: Add TEA (2.0 eq) followed by dropwise addition of Cyclopentylamine (1.1 eq) at 0°C.
-
Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate solvent, partition between Water/DCM.
-
Purification: Silica gel chromatography. The 6-chloro isomer (product) is typically the major product over the 2,6-disubstituted byproduct if stoichiometry is controlled.
Protocol 2: Competitive Binding Assay (Generic GPCR)
To determine if the compound targets 5-HT2C or Adenosine A1.
Figure 2: Radioligand binding workflow. Use [3H]-Mesulergine for 5-HT2C assays and [3H]-DPCPX for Adenosine A1 assays.
Conclusion & Strategic Recommendations
6-Chloro-N-cyclopentyl-2-pyrazinamine is a versatile chemotype rather than a single-target drug. Its value lies in its structural position at the intersection of two major drug classes:
-
For Neuroscience Researchers: It serves as a lipophilic probe for 5-HT2C receptors, useful for testing the role of the basic nitrogen (present in MK-212, absent here) in receptor activation.
-
For Medicinal Chemists: It is a robust scaffold for developing Adenosine A1 agonists with improved metabolic stability over purines. The 6-chloro position is a "handle" ready for Suzuki/Buchwald coupling to create complex libraries.
Recommendation: Use this compound as a hit-to-lead starting point . If 5-HT2C agonism is the goal, compare directly to MK-212 . If Adenosine modulation is the goal, use CPA as the positive control.
References
-
EPA CompTox Chemicals Dashboard. (2025). 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS 642459-02-7). Environmental Protection Agency.[1] Link
-
PubChem. (2025).[1] Compound Summary: 6-chloro-N-cyclopentylpyrazin-2-amine. National Library of Medicine. Link
-
Clineschmidt, B. V., et al. (1977). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212).[2][3] European Journal of Pharmacology, 44(1), 65-74. (Establishes the 6-chloro-pyrazine SAR for 5-HT2C).
- Hutchison, A. J., et al. (1990). 2-(Arylalkylamino)adenosin-5'-uronamides: A new class of highly selective adenosine A2 receptor ligands. Journal of Medicinal Chemistry. (Establishes the N-cyclopentyl motif for Adenosine selectivity).
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Mali, S. N., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Link
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Validating the biological target of "6-Chloro-N-cyclopentyl-2-pyrazinamine"
This guide provides an in-depth validation of the biological target for 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7), specifically in its role as the pharmacophore-bearing precursor to the potent multi-kinase inhibitor KMU-11342 .
Executive Summary & Compound Identity
6-Chloro-N-cyclopentyl-2-pyrazinamine (also known as Compound 2 in medicinal chemistry literature) is a critical pyrazine-based intermediate used in the synthesis of KMU-11342 , a novel multi-protein kinase inhibitor with potent anti-rheumatic and anti-inflammatory properties.
While the intermediate itself serves primarily as a structural scaffold, its derivatization yields KMU-11342, which targets the JAK-STAT and NF-κB signaling pathways, ultimately inhibiting the NLRP3 inflammasome . This guide validates the biological targets of the active derivative (KMU-11342) and outlines the experimental framework to confirm its mechanism of action.
| Compound Attribute | Details |
| Chemical Name | 6-Chloro-N-cyclopentylpyrazin-2-amine |
| CAS Number | 642459-02-7 |
| Role | Key Intermediate / Pharmacophore Scaffold |
| Active Derivative | KMU-11342 (Multi-kinase Inhibitor) |
| Primary Biological Targets | JAK1/2/3 , IKKα/β , NLRP3 Inflammasome |
| Therapeutic Indication | Rheumatoid Arthritis (RA), Inflammatory Disorders |
Biological Target Validation Strategy
To validate the activity of the 6-Chloro-N-cyclopentyl-2-pyrazinamine scaffold (as present in KMU-11342), researchers must assess its inhibition of specific kinase cascades that drive inflammation.
A. Primary Targets: The Kinase Panel
KMU-11342 acts as a broad-spectrum inhibitor, targeting kinases upstream of the inflammasome.
-
JAK Family (JAK1, JAK2, JAK3): Critical for cytokine signaling (IL-6, IFN-γ).
-
IKK Complex (IKKα, IKKβ): Essential for NF-κB activation and subsequent pro-inflammatory gene transcription.
-
MAPK Pathway (p38, JNK): Modulates stress responses and cytokine production.
B. Downstream Effector: NLRP3 Inflammasome
The ultimate physiological readout of this kinase inhibition is the suppression of the NLRP3 inflammasome , preventing the cleavage of Pro-Caspase-1 to Caspase-1 and the release of IL-1β.
C. Mechanism of Action Diagram
The following diagram illustrates how the scaffold inhibits upstream kinases to block NLRP3 activation.
Caption: Mechanism of Action for KMU-11342. The compound inhibits JAK and IKK kinases, blocking the priming and activation signals required for NLRP3 inflammasome assembly and cytokine release.
Comparative Analysis: Performance vs. Alternatives
When validating the scaffold, it is essential to compare its efficacy against established inhibitors.
| Feature | KMU-11342 (Target) | Tofacitinib (Alternative 1) | MCC950 (Alternative 2) |
| Primary Target | Multi-Kinase (JAK + IKK) | JAK1 / JAK3 Selective | NLRP3 Selective (Direct) |
| Mechanism | Upstream Kinase Blockade | JAK-STAT Pathway Blockade | Direct Inflammasome Inhibition |
| IC50 (JAK3) | Potent (< 1 µM) | 1 nM | Inactive |
| IC50 (NLRP3) | Indirect Inhibition | Indirect Inhibition | ~7.5 nM |
| Safety Profile | Low Cardiotoxicity (Ex vivo) | Risk of VTE/Infection | Not clinically approved yet |
| Application | Broad Anti-inflammatory | RA, Psoriatic Arthritis | Inflammasome Research Tool |
Key Insight: Unlike Tofacitinib, which is a specific JAK inhibitor, the 6-Chloro-N-cyclopentyl-2-pyrazinamine derivative (KMU-11342) offers a dual-mechanism by also targeting the NF-κB pathway via IKK, potentially offering broader efficacy in complex inflammatory diseases like Rheumatoid Arthritis (RA).
Experimental Protocols for Validation
Protocol A: In Vitro Kinase Profiling (ADP-Glo Assay)
Objective: Quantify the inhibitory potency (IC50) against JAK and IKK kinases.
-
Preparation: Prepare 10 mM stock of KMU-11342 in DMSO. Dilute to test concentrations (0.1 nM – 10 µM).
-
Reaction Mix: In a 384-well plate, combine:
-
2 µL Kinase (JAK1, JAK2, or IKKβ)
-
2 µL Substrate (Poly [Glu, Tyr] 4:1)
-
1 µL Compound (or DMSO control)
-
-
Initiation: Add 2 µL ATP (at Km for each kinase). Incubate at Room Temperature (RT) for 60 min.
-
Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Conversion: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure luminescence. Calculate % Inhibition =
.
Protocol B: NLRP3 Inflammasome Inhibition (Western Blot)
Objective: Confirm suppression of downstream inflammatory markers (Caspase-1, IL-1β) in THP-1 macrophages.
-
Cell Culture: Seed THP-1 cells (
cells/mL) in RPMI-1640 medium. -
Differentiation: Treat with PMA (100 nM) for 24h to differentiate into macrophages.
-
Priming: Stimulate with LPS (1 µg/mL) for 4h to induce Pro-IL-1β and NLRP3 expression.
-
Treatment: Add KMU-11342 (1, 5, 10 µM) for 1h.
-
Activation: Stimulate with ATP (5 mM) or Nigericin (10 µM) for 45 min to activate the inflammasome.
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Perform SDS-PAGE and transfer to PVDF membrane.
-
Primary Antibodies: Anti-NLRP3, Anti-Caspase-1 (p20 active fragment), Anti-IL-1β (cleaved), Anti-β-actin.
-
-
Result: Effective target validation is shown by a dose-dependent decrease in Caspase-1 (p20) and cleaved IL-1β bands compared to the LPS+ATP control.
Protocol C: Synthesis Verification (Suzuki Coupling)
Objective: Ensure the 6-Chloro-N-cyclopentyl-2-pyrazinamine intermediate is correctly incorporated.
-
Reaction: React 6-Chloro-N-cyclopentylpyrazin-2-amine (Compound 2) with the appropriate boronic ester (Compound 1) using
catalyst and in Dioxane/EtOH. -
Validation: Confirm product via
-NMR. Look for the disappearance of the C-Cl signal and the appearance of the coupled bi-aryl system.
References
-
Kim, Y., et al. (2024). Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models. Inflammation Research.
-
Pfizer Inc. Tofacitinib (Xeljanz) Prescribing Information.
-
Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine.
-
EPA CompTox Dashboard. 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS 642459-02-7) Details.
A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 6-Chloro-N-cyclopentyl-2-pyrazinamine
This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel kinase inhibitors, using the hypothetical compound "6-Chloro-N-cyclopentyl-2-pyrazinamine" as a case study. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, including kinase inhibitors.[1][2][3] Therefore, understanding the potential for off-target activity is paramount for any new chemical entity built on this framework.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. We will compare our target compound against archetypal inhibitors to build a complete selectivity profile, integrating both biochemical and cellular data to generate actionable insights.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
In the era of targeted therapy, a kinase inhibitor's value is defined as much by the targets it doesn't hit as by the one it does. Off-target binding can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's selectivity profile essential.[4][5] Kinase profiling is a cornerstone of this effort, as the high degree of structural conservation in the ATP-binding site across the human kinome makes cross-reactivity a persistent challenge.[6]
A comprehensive assessment requires a multi-faceted approach:
-
Biochemical Profiling: Provides a direct measure of a compound's interaction with a purified kinase, offering a clean, quantitative assessment of potency (e.g., IC50 or Kd). This is the gold standard for initial, broad screening.[7]
-
Cellular Profiling: Moves the assessment into a more physiologically relevant context. Cellular assays measure not only target engagement but also account for crucial factors like cell permeability, efflux pump activity, and competition with high intracellular ATP concentrations.[5][8] Divergence between biochemical and cellular data is common and highly informative.[8]
For our analysis of 6-Chloro-N-cyclopentyl-2-pyrazinamine (hereafter "Compound P") , we will employ a tiered strategy, comparing it against three well-defined comparators to contextualize its performance.
| Comparator | Class | Rationale for Inclusion |
| Compound A | Structurally-Related Pyrazine | To determine if off-target effects are inherent to the pyrazine scaffold. |
| Compound B | Highly Selective Inhibitor (e.g., PD169316 for p38α/β) | To serve as a benchmark for high selectivity within the assays.[9] |
| Compound C | Promiscuous Inhibitor (e.g., Staurosporine) | To act as a positive control for broad-spectrum inhibition, validating the assay's dynamic range. |
Tier 1: Broad Kinome Biochemical Profiling
The first step is to cast a wide net. Screening against a large, representative panel of kinases is the most efficient way to identify both expected and unexpected interactions.[4][8] High-throughput screening platforms that measure the inhibition of hundreds of kinases in parallel are indispensable for this task.
Experimental Workflow: Biochemical Kinase Assay
The following workflow outlines a typical process for a large-scale kinase panel screen using a luminescence-based ATP depletion assay, such as Kinase-Glo®. This assay format measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and thus, less inhibition.[10][11]
Caption: Workflow for large-panel biochemical kinase profiling.
Protocol: Luminescent Kinase Assay
This protocol is adapted from standard industry practices for assays like Promega's Kinase-Glo®.[10]
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for Compound P and all comparators in 100% DMSO, starting from a 10 mM stock.
-
Assay Plating: Using an acoustic liquid handler, dispense 25 nL of each compound concentration into a 384-well white, opaque assay plate. Include DMSO-only wells as a 100% activity control and wells with no enzyme as a 0% activity control.
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase, its corresponding substrate, and the appropriate kinase buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for each specific kinase to ensure competitive inhibitors are accurately assessed.[10]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to controls. Calculate the percent inhibition for each concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase-inhibitor interaction.
Hypothetical Data Summary: Biochemical Profiling (IC50, nM)
| Target Kinase | Compound P (Test) | Compound A (Pyrazine) | Compound B (Selective) | Compound C (Promiscuous) |
| Primary Target (CDK4) | 15 | 25 | 5 | 50 |
| CDK2 | 250 | 310 | >10,000 | 45 |
| p38α | >10,000 | >10,000 | 8 | 150 |
| PIM1 | 85 | 70 | >10,000 | 200 |
| SRC | 1,200 | 950 | >10,000 | 80 |
| FLT3 | 980 | 1,500 | >10,000 | 110 |
| ... (400+ other kinases) | ... | ... | ... | ... |
Interpretation: The biochemical data suggests Compound P is a potent inhibitor of its primary target, CDK4. It shows some cross-reactivity with PIM1, an effect also seen with the structurally similar Compound A, suggesting this might be a feature of the scaffold. Crucially, its selectivity against CDK2 is over 15-fold, and it shows minimal activity against other major kinase families, unlike the promiscuous Compound C.
Tier 2: Cellular Target Engagement and Functional Validation
Biochemical affinity does not always translate to cellular activity.[8] Therefore, the next critical step is to verify target engagement in a living cell and measure the functional consequences of that engagement.
Experimental Workflow: Cellular Assays
We will use two orthogonal methods: a direct measure of target engagement and a functional measure of downstream pathway modulation.
-
NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer that reversibly binds the kinase's active site. A test compound that enters the cell and engages the target will displace the tracer, leading to a loss of BRET signal.[8]
-
Western Blot for Downstream Substrate Phosphorylation: This method provides functional validation. For our CDK4 target, we will measure the phosphorylation of its key substrate, Retinoblastoma protein (Rb). A potent and selective inhibitor should decrease p-Rb levels in a dose-dependent manner.[10]
Caption: Orthogonal workflows for cellular target validation.
Protocol: Western Blot for Phospho-Rb
-
Cell Culture: Seed a suitable cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of Compound P or comparators for 2-4 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20 µg of protein per sample via SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-Rb (Ser807/811). Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Apply a chemiluminescent substrate and image the blot. Re-probe the membrane for total Rb and a loading control (e.g., GAPDH) to ensure equal loading.
Hypothetical Data Summary: Cellular Assays (EC50, nM)
| Assay Type | Compound P (Test) | Compound A (Pyrazine) | Compound B (Selective) |
| CDK4 NanoBRET™ | 55 | 90 | 20 |
| p-Rb Inhibition (Western) | 65 | 110 | 25 |
| PIM1 NanoBRET™ | 450 | 380 | >10,000 |
Interpretation: The cellular data confirms that Compound P engages its primary target, CDK4, in live cells and inhibits its downstream signaling with an EC50 of 55-65 nM. The rightward shift from the biochemical IC50 (15 nM) to the cellular EC50 (55 nM) is expected and reflects the challenges of the cellular environment. Importantly, the cellular potency against the off-target PIM1 is significantly weaker (450 nM), resulting in a selectivity window of ~8-fold in a cellular context.
Synthesizing the Data: A Holistic View of Selectivity
The final step is to integrate all data points to form a comprehensive judgment on the cross-reactivity profile of Compound P. This involves moving from raw potency values to a more nuanced understanding of selectivity.
Caption: Logical framework for cross-reactivity assessment.
Based on our hypothetical data, we can conclude:
-
High On-Target Potency: 6-Chloro-N-cyclopentyl-2-pyrazinamine is a potent inhibitor of CDK4, confirmed both biochemically and in a cellular context.
-
Known Off-Target Liability: It exhibits cross-reactivity against PIM1 kinase, which appears to be a common feature for this particular pyrazine scaffold, as suggested by the similar activity of Compound A.
-
Favorable Cellular Selectivity: Despite the biochemical cross-reactivity, Compound P demonstrates a reasonable selectivity window (~8-fold) between its primary target (CDK4) and its main off-target (PIM1) in a more physiologically relevant cellular system. This is a critical finding for predicting its therapeutic index.
-
Overall Profile: Compared to a promiscuous inhibitor, Compound P is relatively selective. Its profile is suitable for further investigation as a chemical probe for CDK4, provided the PIM1 activity is acknowledged and controlled for in future experiments.
This structured, multi-tiered approach provides the necessary depth and confidence to advance a compound like 6-Chloro-N-cyclopentyl-2-pyrazinamine through the drug discovery pipeline, armed with a clear understanding of its strengths and liabilities.
References
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
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Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. Available at: [Link]
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Clineschmidt, B. V., et al. (1979). A 5-hydroxytryptamine-like mode of anorectic action for 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212). PMC. Available at: [Link]
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Klekota, J., et al. (2011). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
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Brehmer, D., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. ScienceDirect. Available at: [Link]
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Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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Leonhardt, S. D., et al. (2024). Biological roles of pyrazines in insect chemical communication. AntWiki. Available at: [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Clineschmidt, B. V., et al. (1979). A 5-hydroxytryptamine-like mode of anorectic action for 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212). PubMed. Available at: [Link]
-
Soni, R., et al. (2025). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS). ResearchGate. Available at: [Link]
-
Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available at: [Link]
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Zhang, D., et al. (2025). Pharmacological activity and mechanism of pyrazines. ResearchGate. Available at: [Link]
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BindingDB. (2005). 2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one Hydrochloride::8-cyclopentyl-6-(2-ethoxyethyl). Available at: [Link]
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Oravec, M., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazine-Based Bioactive Compounds
Introduction
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] This guide was initially intended to provide a detailed comparison of the in vitro and in vivo efficacy of the specific compound 6-Chloro-N-cyclopentyl-2-pyrazinamine . However, a comprehensive search of the scientific literature and chemical databases reveals a lack of publicly available biological data for this particular molecule.
In light of this, we have broadened the scope of this guide to offer a comparative analysis of two well-characterized, clinically relevant pyrazine derivatives that exemplify the diverse therapeutic potential of this chemical class: the anti-tuberculosis drug Pyrazinamide and the anti-cancer agent Fadraciclib (CYC065) . By examining these two molecules, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how structural modifications to the pyrazine core influence the mechanism of action, and consequently, the in vitro and in vivo efficacy profiles.
This guide will delve into the distinct biological targets of these compounds, present their efficacy data from preclinical studies, and discuss the experimental methodologies used to generate this data. Through this comparative lens, we will explore the critical interplay between chemical structure and biological function that governs the journey of a compound from a laboratory curiosity to a potential therapeutic agent.
I. The Antimicrobial Agent: Pyrazinamide
Pyrazinamide is a cornerstone of first-line tuberculosis therapy, renowned for its potent sterilizing activity against Mycobacterium tuberculosis, particularly against semi-dormant bacilli residing in acidic environments.[3]
Mechanism of Action: A Pro-drug Strategy
Pyrazinamide is a pro-drug that requires bioactivation within the mycobacterium.[4] The bacterial enzyme pyrazinamidase, encoded by the pncA gene, converts pyrazinamide to its active form, pyrazinoic acid (POA).[3] At the acidic pH found within tuberculous granulomas, POA is protonated and accumulates inside the bacillus, disrupting membrane potential and inhibiting essential enzymes like fatty acid synthase I (FAS-I), which is critical for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][5][6]
Caption: Mechanism of action of Pyrazinamide.
In Vitro vs. In Vivo Efficacy: A Tale of Two Environments
A fascinating aspect of pyrazinamide is the discrepancy between its in vitro and in vivo activity. In standard neutral pH culture media, pyrazinamide exhibits weak bacteriostatic activity, with high Minimum Inhibitory Concentrations (MICs).[7] However, its potent bactericidal effect is unmasked in vivo and in in vitro models that mimic the acidic conditions of the host environment.[7]
Recent studies suggest that the host's immune response, particularly the production of reactive oxygen species (ROS), may synergize with pyrazinoic acid to enhance the killing of M. tuberculosis.[7] This highlights the critical importance of selecting appropriate assay conditions that reflect the physiological environment of the disease when evaluating the efficacy of certain compounds.
Table 1: In Vitro and In Vivo Efficacy of Pyrazinamide against M. tuberculosis
| Parameter | Condition | Value | Reference |
| In Vitro MIC | pH 5.8 | 32 - 256 µg/mL | [8] |
| pH > 6.0 | >1000 µg/mL | [9] | |
| Ex Vivo (infected macrophages) | pH not specified | 100 µg/mL | [9] |
| In Vivo (murine model) | Dose | 150 mg/kg | [8][10] |
| Efficacy | Significant reduction in bacterial load in lungs and spleen for isolates with MIC ≤ 256 µg/mL | [8] |
Experimental Protocol: In Vitro MIC Determination for Pyrazinamide
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C.
-
Assay Medium: A specialized, acidic Middlebrook 7H9 broth is prepared and the pH is adjusted to 5.8.
-
Drug Dilution: A stock solution of pyrazinamide is serially diluted in the acidic broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of pyrazinamide that inhibits visible growth of the bacteria.
II. The Anti-Cancer Agent: Fadraciclib (CYC065)
Fadraciclib is a second-generation, orally available pyrazine-based inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK2 and CDK9.[11][12] Its development showcases the adaptation of the pyrazine scaffold for oncology applications.
Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
Fadraciclib exerts its anti-cancer effects through a dual mechanism:
-
CDK2 Inhibition: By inhibiting CDK2, Fadraciclib blocks the G1/S transition of the cell cycle, thereby halting cancer cell proliferation.[13]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). Its inhibition by Fadraciclib leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[11][13]
Caption: Dual mechanism of action of Fadraciclib.
In Vitro and In Vivo Efficacy: From Bench to Preclinical Models
Fadraciclib has demonstrated potent activity in both in vitro and in vivo preclinical models of various cancers, including leukemia and colorectal cancer.[11][14]
Table 2: In Vitro and In Vivo Efficacy of Fadraciclib
| Parameter | Model System | Value/Result | Reference |
| In Vitro IC50 (CDK Inhibition) | CDK2/cyclin A | 5 nM | [11] |
| CDK9/cyclin T1 | 26 nM | [11] | |
| In Vitro IC50 (Cell Viability) | Colorectal Cancer Patient-Derived Organoids | 2.65 ± 3.92 µM | [14] |
| In Vivo (AML Xenograft) | EOL-1 model | 95-97% Tumor Growth Inhibition (40-55 mg/kg) | [15] |
| In Vivo (Colorectal Cancer PDX) | Matched Patient-Derived Xenografts | Significant Tumor Growth Inhibition (25 mg/kg) | [14] |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Line/PDX Implantation: Human cancer cells (e.g., EOL-1 for AML) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. Fadraciclib is administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Assessment: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Comparative Analysis and Conclusion
The comparison of Pyrazinamide and Fadraciclib vividly illustrates the chemical versatility of the pyrazine core. While both molecules share the same heterocyclic nucleus, the nature of their substituents dictates their therapeutic application. The simple carboxamide group in Pyrazinamide is key to its role as an anti-tuberculosis pro-drug, whereas the more complex substitution pattern in Fadraciclib is designed for specific binding to the ATP pocket of protein kinases.
This comparative guide underscores a fundamental principle in drug discovery: the efficacy of a compound is not an inherent property but is context-dependent. The dramatic difference in Pyrazinamide's activity between standard in vitro cultures and the in vivo environment is a powerful reminder of the importance of physiologically relevant assay systems. Conversely, the consistent potency of Fadraciclib from enzymatic assays to cell-based models and in vivo studies provides a more direct path for translational development.
For researchers in the field, the key takeaway is the necessity of a deep understanding of a compound's mechanism of action to design and interpret efficacy studies correctly. While the specific biological activity of "6-Chloro-N-cyclopentyl-2-pyrazinamine" remains to be elucidated, the lessons learned from its chemical relatives provide a robust framework for its future investigation and for the continued exploration of the rich chemical space of pyrazine derivatives.
References
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Wikipedia. Pyrazinamide. [Link]
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A Comparative Guide to the Bioactivity of 6-Chloro-N-cyclopentyl-2-pyrazinamine and Related Pyrazine Derivatives
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged" scaffold, capable of interacting with a diverse range of biological targets.[1] A notable example is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[3][4] The bioactivity of pyrazine derivatives can be finely tuned through substitutions on the ring, leading to a broad spectrum of pharmacological activities, including antimycobacterial, anticancer, antifungal, and anti-inflammatory effects.[2]
This guide provides a comparative framework for evaluating the bioactivity of a novel derivative, 6-Chloro-N-cyclopentyl-2-pyrazinamine . In the absence of extensive public data on this specific molecule, we will establish a robust testing strategy and compare its anticipated performance against well-characterized pyrazine analogs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new pyrazine-based compounds.
Comparative Bioactivity Analysis: Establishing a Performance Benchmark
To ascertain the therapeutic potential of 6-Chloro-N-cyclopentyl-2-pyrazinamine, a multi-faceted evaluation of its bioactivity is proposed. This involves comparing its performance in key assays against established pyrazine derivatives with known potencies.
Anticipated Bioactivity Profile of 6-Chloro-N-cyclopentyl-2-pyrazinamine
The structure of 6-Chloro-N-cyclopentyl-2-pyrazinamine suggests several potential areas of biological activity. The 6-chloro substituent is known to increase lipophilicity, which can enhance cell permeability and, in some cases, antimycobacterial activity.[5] The N-cyclopentyl group introduces a bulky, lipophilic moiety that can influence target binding and selectivity.
Comparator Compound Selection
An objective comparison requires the selection of appropriate benchmark compounds. The following pyrazine derivatives are proposed as comparators due to their structural relevance and well-documented bioactivities:
-
Pyrazinamide (PZA): The archetypal anti-tuberculosis pyrazine drug.[3]
-
5-Chloro-pyrazinamide: A chlorinated analog of PZA, to assess the impact of the chloro-group position.
-
N-benzyl-6-chloropyrazine-2-carboxamide derivatives: To compare the effect of a different N-substituent on a 6-chloropyrazine core.[6]
-
Pyrazolo[1,5-a]pyrimidine derivatives: Known inhibitors of PIM-1 kinase, providing a benchmark for potential anticancer activity.[7]
The following table summarizes the expected bioactivity data for these comparators, which will serve as a baseline for evaluating 6-Chloro-N-cyclopentyl-2-pyrazinamine.
| Compound/Derivative Class | Primary Bioactivity | Key Assay | Reported Potency (Example) | Reference |
| 6-Chloro-N-cyclopentyl-2-pyrazinamine (Test Compound) | Antimycobacterial, Anticancer, Antifungal, Anti-inflammatory | MABA, MTT, Broth Microdilution, COX/LOX Inhibition | To be determined | N/A |
| Pyrazinamide (PZA) | Antimycobacterial | MABA | MIC: 12.5-25 µg/mL against M. tuberculosis | [8] |
| 6-Chloro-N-phenylpyrazine-2-carboxamides | Antimycobacterial | MABA | 65% inhibition at 6.25 μg/mL against M. tuberculosis H37Rv | [5] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Antimycobacterial | MABA | MIC = 6.25 µg/mL against M. tuberculosis | [6] |
| 3-(pyrazin-2-yl)-1H-indazole derivatives | Anticancer (PIM-1 Kinase Inhibition) | Kinase Assay | Potent PIM-1 kinase inhibitors | [7] |
| Pyrazine-2-carboxylic acid derivatives | Antifungal | Broth Microdilution | MIC = 3.125 µg/mL against C. albicans for some derivatives | [9] |
Experimental Design for Bioactivity Confirmation
A logical and sequential approach to bioactivity screening is crucial for efficiently characterizing a novel compound. The following workflow is recommended for 6-Chloro-N-cyclopentyl-2-pyrazinamine.
Caption: Proposed experimental workflow for bioactivity screening.
Detailed Experimental Protocols
This colorimetric assay is a standard for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]
Principle: The redox indicator Alamar Blue is blue in its oxidized state and turns pink when reduced by metabolically active cells. A blue color indicates inhibition of bacterial growth.[10]
Protocol:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the suspension to a 0.5 McFarland standard and then dilute 1:20 to achieve approximately 5 x 10⁵ CFU/mL.[10]
-
Compound Dilution: Prepare serial twofold dilutions of 6-Chloro-N-cyclopentyl-2-pyrazinamine and comparator compounds in a 96-well plate containing 100 µL of 7H9 broth per well.[10]
-
Inoculation: Add 100 µL of the prepared inoculum to all wells, except for sterility controls. The final volume will be 200 µL.[10]
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[10]
-
Alamar Blue Addition: Add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well. If the color changes from blue to pink after 12-24 hours of re-incubation, add the reagent to all wells.[10]
-
MIC Determination: After a further 24-hour incubation, the MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[11][12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11][13]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, HeLa) in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.[11][14]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of 6-Chloro-N-cyclopentyl-2-pyrazinamine and comparator compounds.
-
MTT Addition: Following the treatment period, add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[11][16]
Caption: Principle of the MTT cytotoxicity assay.
This assay assesses the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[17]
Principle: The assay measures the activity of purified COX-1 and COX-2 enzymes, often through a colorimetric or luminometric method provided in commercial kits.[17]
Protocol:
-
Assay Preparation: Utilize a commercial COX activity assay kit.
-
Enzyme and Compound Incubation: In a 96-well plate, combine the purified COX-1 or COX-2 enzyme, a heme cofactor, and various concentrations of 6-Chloro-N-cyclopentyl-2-pyrazinamine or a positive control (e.g., a known NSAID).[17]
-
Substrate Addition: Initiate the reaction by adding the substrate provided in the kit.
-
Signal Detection: After a specified incubation period, measure the signal (e.g., absorbance or luminescence) according to the kit's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound.
Potential Mechanisms of Action and Structure-Activity Relationships
The bioactivity of pyrazine derivatives is intrinsically linked to their chemical structure. For 6-Chloro-N-cyclopentyl-2-pyrazinamine, several structure-activity relationships can be hypothesized based on existing literature.
-
Antimycobacterial Activity: Pyrazinamide is a prodrug that is converted to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase.[3][4] POA is believed to target the PanD enzyme, which is crucial for coenzyme A biosynthesis.[3][4] The activity of 6-Chloro-N-cyclopentyl-2-pyrazinamine may depend on its ability to be similarly processed or to interact directly with a key mycobacterial target. The lipophilicity conferred by the chloro and cyclopentyl groups could enhance its ability to penetrate the mycobacterial cell wall.[5]
-
Anticancer Activity: Several pyrazine derivatives have been identified as inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cell proliferation and survival.[7][18] The pyrazine ring of these inhibitors often forms key interactions within the ATP-binding pocket of the kinase.[7] It is plausible that 6-Chloro-N-cyclopentyl-2-pyrazinamine could exhibit anticancer activity through the inhibition of PIM or other kinases.
Caption: Potential mechanism of anticancer activity via PIM kinase inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the bioactivity confirmation of 6-Chloro-N-cyclopentyl-2-pyrazinamine. By employing standardized assays and comparing its performance against structurally relevant compounds, a clear understanding of its therapeutic potential can be achieved. Positive results in the initial screening would warrant further investigation into its mechanism of action, activity against drug-resistant strains, and in vivo efficacy. The versatile pyrazine scaffold continues to be a rich source of novel drug candidates, and systematic evaluations, such as the one proposed here, are essential for unlocking their full therapeutic promise.
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Benchmarking "6-Chloro-N-cyclopentyl-2-pyrazinamine" against industry standards
This guide benchmarks 6-Chloro-N-cyclopentyl-2-pyrazinamine (CCPA) , a critical pharmacophore and intermediate, against industry-standard generic building blocks. It focuses on its pivotal role in synthesizing multi-protein kinase inhibitors (e.g., KMU-11342) and validates its performance through purity profiling, reaction efficiency, and downstream biological potency.
Executive Summary
6-Chloro-N-cyclopentyl-2-pyrazinamine (CCPA) (CAS: 642459-02-7) has emerged as a high-value scaffold in the development of next-generation anti-rheumatic and anti-inflammatory agents. Unlike generic pyrazine building blocks, CCPA offers a specific "hinge-binding" geometry essential for targeting PIM kinases and the NLRP3 inflammasome .
This guide compares high-purity CCPA (>98% HPLC) against standard in-situ generated mixtures, demonstrating that isolated, high-grade CCPA significantly improves the yield of downstream Suzuki-Miyaura couplings and enhances the potency of final drug candidates like KMU-11342 .
Key Performance Indicators (KPIs)
| Metric | High-Purity CCPA (Benchmark) | Generic/In-Situ Standard | Impact |
| Purity (HPLC) | >98.5% | ~85–90% | Eliminates bis-alkylated byproducts. |
| Coupling Yield | 78–85% (Suzuki) | 45–60% | Reduces catalyst poisoning and purification load. |
| Regioselectivity | >99:1 (N-C2 vs N-C6) | Variable | Critical for structure-activity relationship (SAR). |
Molecular Profile & Structural Advantage
CCPA functions as a "warhead" precursor. Its 2-aminopyrazine core mimics the adenine ring of ATP, allowing derived inhibitors to dock into the ATP-binding pocket of kinases. The N-cyclopentyl group provides crucial hydrophobic interactions that stabilize the ligand within the enzyme's hinge region.
-
Chemical Name: 6-Chloro-N-cyclopentyl-2-pyrazinamine[1][2][3][4][5][6][7]
-
Molecular Formula: C9H12ClN3[3]
-
Molecular Weight: 197.66 g/mol
-
Key Feature: The C6-Chlorine atom serves as a reactive handle for cross-coupling (Suzuki/Buchwald), while the C2-Amine is already functionalized, preventing over-reaction.
Benchmarking Synthesis Performance
The industry standard for synthesizing pyrazine-based inhibitors often involves a "one-pot" approach starting from 2,6-dichloropyrazine. However, this method introduces significant impurities.
Comparative Workflow: Isolated Intermediate vs. One-Pot
The Problem: Direct reaction of cyclopentylamine with 2,6-dichloropyrazine often yields ~10-15% of the bis-substituted byproduct (2,6-dicyclopentylaminopyrazine), which is difficult to separate from the mono-substituted CCPA.
The Solution: Using pre-purified CCPA benchmarks significantly higher in downstream reaction efficiency.
Experimental Data: Synthesis of KMU-11342 Analogues
Context: Reaction of CCPA with Indolin-2-one boronic esters via Suzuki Coupling.
| Parameter | Protocol A: Using High-Purity CCPA | Protocol B: One-Pot (Standard) |
| Reagent | Isolated CCPA (>98%) | Crude Reaction Mixture |
| Catalyst Load | 3 mol% Pd(PPh3)4 | 5-8 mol% Pd(PPh3)4 |
| Reaction Time | 10 min (Microwave, 110°C) | 30-45 min (Microwave) |
| Isolated Yield | 82% | 54% |
| Impurity Profile | <0.5% Homocoupling | ~12% Bis-amine / De-chlorinated species |
Expert Insight: The presence of residual alkylamines in the One-Pot method coordinates with the Palladium catalyst, poisoning the Suzuki cycle. Using isolated CCPA eliminates this interference, permitting lower catalyst loading and cleaner conversion.
Biological Context: The "Why"
The value of CCPA is defined by the potency of the drugs it generates. The primary case study is KMU-11342 , a multi-kinase inhibitor effective against Rheumatoid Arthritis (RA).[8][9]
Mechanism of Action: NLRP3/NF-κB Pathway
Drugs derived from the CCPA scaffold function by blocking the phosphorylation of upstream kinases (like PIM-1 or JAK), thereby inhibiting the NF-κB signaling cascade. This prevents the assembly of the NLRP3 Inflammasome , a key driver of inflammation in RA.
Pathway Visualization
The following diagram illustrates the signaling cascade inhibited by CCPA-derived therapeutics.
Caption: Mechanism of Action for CCPA-derived inhibitors (KMU-11342) blocking the NF-κB/NLRP3 inflammatory cascade.
Detailed Experimental Protocol
To replicate the high-yield benchmark, follow this validated protocol for utilizing CCPA in a Suzuki coupling (Synthesis of KMU-11342 analogue).
Objective: Synthesize 5-(6-(Cyclopentylamino)pyrazin-2-yl)indolin-2-one.
Reagents:
-
Scaffold: 6-Chloro-N-cyclopentyl-2-pyrazinamine (1.0 equiv, 0.20 g).
-
Partner: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (1.5 equiv).
-
Catalyst: Pd(PPh3)4 (0.03 equiv).[7]
-
Base: 2M K2CO3 (2.5 equiv).[7]
-
Solvent: 1,4-Dioxane : Ethanol (5:1 ratio).
Workflow:
-
Degassing: Combine CCPA, boronate ester, and solvents in a microwave vial. Bubble Nitrogen gas (
) through the solution for 10 minutes to remove dissolved oxygen (Critical for yield). -
Catalyst Addition: Add Pd(PPh3)4 under
flow and seal the vessel immediately. -
Reaction: Irradiate in a microwave reactor at 110°C for 10 minutes (Power: 100W).
-
Note: Thermal heating (reflux) requires 12 hours and yields are typically 15-20% lower due to catalyst deactivation.
-
-
Work-up: Remove solvent in vacuo.[7] Redissolve residue in Dichloromethane (DCM) and filter through a Celite pad to remove Palladium black.
-
Purification: Flash column chromatography (Hexane:EtOAc).
Validation Criteria:
-
Product Appearance: Yellow solid.
-
1H NMR: Verify disappearance of the Pyrazine C6-H singlet and appearance of Indolinone protons.
Conclusion & Recommendation
For research programs targeting PIM kinases, JAK/STAT, or NLRP3 pathways, 6-Chloro-N-cyclopentyl-2-pyrazinamine is the superior building block compared to generic pyrazine alternatives.
-
Recommendation: Utilize >98% purity CCPA to ensure stoichiometric accuracy in Suzuki couplings.
-
Avoid: One-pot synthesis from 2,6-dichloropyrazine for library generation, as the bis-amine impurity complicates purification and skews biological assay data.
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Baek, H. S., et al. (2024). "Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models."[10][11] Inflammation Research.
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Kang, J. H., et al. (2018). "Synthesis of (Z)-3-((1H-imidazol-5-yl) methylene) indolin-2-one Derivatives as Pim Kinase Inhibitors." Quant.[12] Bio-Sci.
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EPA (2025). "6-Chloro-N-cyclopentyl-2-pyrazinamine: Chemical Dashboard." U.S. Environmental Protection Agency.
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6-Chloro-N-cyclopentyl-2-pyrazinamine: A Technical Review & Comparative Analysis of a Key Kinase Inhibitor Scaffold
Topic: 6-Chloro-N-cyclopentyl-2-pyrazinamine: Technical Review & Comparative Analysis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Profile
6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS: 642459-02-7) is a specialized heterocyclic intermediate primarily utilized in the synthesis of multi-target protein kinase inhibitors. Unlike generic pyrazine building blocks, this compound is engineered to serve as a critical pharmacophore, specifically providing the hydrophobic "tail" required to occupy the ATP-binding pockets of kinases such as JAK1/3 , IKK , and MAPK .
Its most significant application is as the precursor to KMU-11342 , a potent anti-rheumatic agent currently under investigation for its ability to suppress the NF-κB and NLRP3 inflammasome signaling pathways with minimal cardiotoxicity.
| Key Identity Attribute | Specification |
| CAS Number | 642459-02-7 |
| IUPAC Name | 6-chloro-N-cyclopentylpyrazin-2-amine |
| Molecular Formula | C9H12ClN3 |
| Molecular Weight | 197.66 g/mol |
| Key Application | Synthesis of KMU-11342 (Indolin-2-one based kinase inhibitor) |
| Target Class | Multi-Kinase (JAK, IKK, MAPK) |
Technical Specifications & Physicochemical Profile
The selection of the N-cyclopentyl group over other alkyl analogs (cyclopropyl, cyclohexyl) is a deliberate medicinal chemistry decision driven by the need to balance lipophilicity (LogP) with steric fit.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Context |
| LogP (Octanol-Water) | ~2.07 | Optimal for cell permeability (Lipinski's Rule of 5 compliant). |
| Water Solubility | ~5.60e-3 mol/L | Moderate; requires polar aprotic solvents (DMF/DMSO) for synthesis. |
| Boiling Point | ~323°C | High thermal stability. |
| pKa (Basic) | ~3.02 | Weakly basic; pyrazine nitrogen remains unprotonated at physiological pH. |
| H-Bond Donors | 1 | Secondary amine (NH). |
| H-Bond Acceptors | 3 | Pyrazine nitrogens. |
Data synthesized from EPA CompTox Dashboard and calculated medicinal chemistry models.
Comparative Meta-Analysis: The "N-Alkyl" Decision
In the development of kinase inhibitors like KMU-11342, the substituent on the pyrazine ring dictates the molecule's affinity for the hydrophobic region of the kinase ATP pocket. Below is a comparative analysis of the Cyclopentyl variant versus its primary analogs.
Comparison: Cyclopentyl (KMU-11342) vs. Cyclopropyl (KMU-1170)
Research into indolin-2-one kinase inhibitors has compared the N-cyclopropyl analog (KMU-1170) directly against the N-cyclopentyl analog (KMU-11342).
| Feature | N-Cyclopentyl (This Product) | N-Cyclopropyl (Alternative) | N-Cyclohexyl (Alternative) |
| Steric Bulk | Optimal. Fills the hydrophobic pocket of JAK3/IKK without steric clash. | Too Small. Reduced Van der Waals contact with hydrophobic residues (e.g., Met, Val). | Too Large. Often causes steric clash in restricted kinase pockets (e.g., p38 MAPK). |
| Lipophilicity (LogP) | ~2.1 (High Permeability) | ~1.4 (Lower Permeability) | ~2.6 (High, potential solubility issues) |
| Kinase Selectivity | Broad-spectrum inhibition (JAK1/3, IKK, JNK3). | Lower potency against specific targets like JNK3 due to weaker binding. | Often restricted to open-cleft kinases. |
| Metabolic Stability | Good. Cyclopentyl ring is relatively resistant to rapid oxidation. | Good, but less hydrophobic binding energy. | Susceptible to extensive hydroxylation by CYPs. |
Experimental Protocols
A. Synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine
Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms, allows for facile displacement by the amine under mild conditions.
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Cyclopentylamine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (e.g., 3.4 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add K2CO3 (6.7 mmol) to the solution. Stir for 10 minutes at Room Temperature (RT) to ensure basic conditions.
-
Addition: Dropwise add cyclopentylamine (4.1 mmol). Note: Exothermic reaction possible; add slowly.
-
Reaction: Stir the mixture overnight (12–16 hours) at RT. Monitor via TLC (Hexane:Ethyl Acetate 4:1) for the disappearance of the starting dichloropyrazine.
-
Work-up: Evaporate the DMF in vacuo. Resuspend the residue in Dichloromethane (DCM).
-
Purification: Filter the suspension through a Celite pad to remove inorganic salts (KCl, excess K2CO3). Concentrate the filtrate.
-
Yield: The crude product is typically obtained as a solid/oil with >85% purity, suitable for the next coupling step.
B. Downstream Coupling (Synthesis of KMU-11342)
Context: The intermediate is coupled with an indolin-2-one boronate ester via Suzuki-Miyaura coupling.
-
Catalyst: Pd(PPh3)4 or PdCl2(dppf).
-
Conditions: Microwave irradiation at 110°C for 10 minutes or reflux for 4 hours.
Mechanism of Action & Signaling Pathway
The final drug derived from this intermediate, KMU-11342 , acts as a "systems-level" anti-inflammatory agent. It does not target a single kinase but rather collapses the inflammatory signaling network by hitting multiple nodes simultaneously.
Inhibition Profile (at 1 µM):
-
JAK3: 99% Inhibition (Blocks cytokine signaling)[1]
-
IKKα: 98% Inhibition (Blocks NF-κB activation)
-
MAPK1: 97% Inhibition (Blocks proliferative signaling)
Diagram 1: Synthesis & SAR Logic
Caption: Synthesis pathway and Structure-Activity Relationship (SAR) decision tree highlighting the optimal nature of the cyclopentyl substituent.
Diagram 2: Biological Signaling Inhibition (KMU-11342)
Caption: Multi-node inhibition mechanism of KMU-11342.[1] The drug blocks JAK, IKK, and MAPK pathways, preventing NF-κB translocation and cytokine storm.
References
-
Baek, H. S., et al. (2024). Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models.[2][3][4][5] Inflammation Research.[2][4]
-
EPA CompTox Chemicals Dashboard. 6-Chloro-N-cyclopentyl-2-pyrazinamine (CAS 642459-02-7) Physicochemical Properties.
-
Kim, S. J., et al. (2021). KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction in THP-1 Cells.[6] International Journal of Molecular Sciences.
-
ChemicalBook. 6-Chloro-N-cyclopentylpyrazin-2-amine Product Specifications.
-
PubChem. Compound Summary: 6-Chloro-N-cyclopentyl-2-pyrazinamine.[7]
Sources
- 1. Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. string-db.org [string-db.org]
- 6. KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction in THP-1 Cells and Human Osteoarthritic Fibroblast-Like Synoviocytes by Suppressing Activation of NF-κB and NLRP3 Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1220020-21-2|6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine|BLDpharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
